molecular formula C8H12ClNO3 B1411842 Pyridoxine-d2HCl (5-hydroxymethyl-d2) CAS No. 5027-82-7

Pyridoxine-d2HCl (5-hydroxymethyl-d2)

Katalognummer: B1411842
CAS-Nummer: 5027-82-7
Molekulargewicht: 207.65 g/mol
InChI-Schlüssel: ZUFQODAHGAHPFQ-BCKZTNHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is a useful research compound. Its molecular formula is C8H12ClNO3 and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridoxine-d2HCl (5-hydroxymethyl-d2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxine-d2HCl (5-hydroxymethyl-d2) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

5027-82-7

Molekularformel

C8H12ClNO3

Molekulargewicht

207.65 g/mol

IUPAC-Name

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3D2;

InChI-Schlüssel

ZUFQODAHGAHPFQ-BCKZTNHCSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Isomerische SMILES

[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O.Cl

Kanonische SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Technical Guide to Pyridoxine-d2 HCl (5-hydroxymethyl-d2) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Pyridoxine-d2 HCl (5-hydroxymethyl-d2), a deuterated form of Vitamin B6. It is designed to serve as a critical resource for professionals in research and drug development, offering detailed insights into its synthesis, characterization, and, most importantly, its application as a highly effective internal standard in quantitative mass spectrometry-based assays.

Core Compound Identification and Properties

Pyridoxine-d2 HCl (5-hydroxymethyl-d2) is a stable isotope-labeled analog of pyridoxine hydrochloride. The strategic replacement of two hydrogen atoms with deuterium at the 5-hydroxymethyl position provides a distinct mass shift, making it an invaluable tool for precise quantification in complex biological matrices.

Chemical Abstracts Service (CAS) Number: 5027-82-7 [1][2][3][4][5]

Table 1: Key Physicochemical Properties of Pyridoxine-d2 HCl

PropertyValue
Molecular Formula C₈H₉D₂NO₃·HCl[3]
Molecular Weight 207.65 g/mol [2][3]
Isotopic Enrichment Typically ≥98 atom % D[2]
Appearance White crystalline solid[6]
Solubility Soluble in water[7]
Storage Conditions Store at -20°C, protected from light[8]

The Rationale for Deuteration in Quantitative Analysis

The utility of Pyridoxine-d2 HCl is rooted in the principles of stable isotope dilution analysis, a gold-standard technique in quantitative mass spectrometry. Deuteration, the process of replacing hydrogen with its heavier, stable isotope deuterium, offers significant advantages in drug discovery and development.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to improved metabolic stability of a drug molecule.[9][10] This simple isotopic substitution can markedly alter a drug's pharmacokinetic properties and safety profile.[9]

In the context of its use as an internal standard, the key benefits of using a deuterated analog like Pyridoxine-d2 HCl include:

  • Co-elution with the Analyte: Due to its near-identical physicochemical properties to the endogenous, non-labeled pyridoxine, the deuterated standard exhibits the same behavior during sample preparation (extraction, derivatization) and chromatographic separation. This ensures that any sample loss or variation is mirrored in both the analyte and the standard.

  • Mitigation of Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. Because the deuterated internal standard is chemically identical to the analyte, it is affected by these matrix effects in the same way, allowing for accurate correction and reliable quantification.[11]

  • Distinct Mass-to-Charge (m/z) Ratio: The mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.[11]

Synthesis and Characterization

The synthesis of Pyridoxine-d2 at the 5-hydroxymethyl position is a multi-step process that requires precise chemical control. A common synthetic route involves the reduction of a suitable pyridoxine precursor with a deuterium-donating agent. For instance, α4-3-O-isopropylidene-5-pyridoxic acid can be reduced using lithium aluminum deuteride (LiAlD₄) to introduce the deuterium atoms at the desired position.[12]

Following synthesis, rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. The primary analytical techniques employed for this purpose are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall chemical structure and to verify the specific location of the deuterium labels by observing the disappearance of the corresponding proton signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the correct molecular weight and isotopic distribution, ensuring a high level of deuterium incorporation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the chemical purity of the compound, ensuring the absence of unlabeled pyridoxine or other synthesis-related impurities.

Application as an Internal Standard in LC-MS/MS Assays

The primary application of Pyridoxine-d2 HCl is as an internal standard for the quantification of pyridoxine and its vitamers in various biological matrices, such as plasma, serum, and urine.[13][14] This is particularly crucial in clinical research, nutritional studies, and drug metabolism studies where accurate measurement of Vitamin B6 levels is required.

Experimental Workflow for Quantification of Pyridoxine in Human Plasma

The following is a representative workflow for the determination of pyridoxine levels in human plasma using Pyridoxine-d2 HCl as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Plasma Sample Spiking (with Pyridoxine-d2 HCl) B Protein Precipitation (e.g., with acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer & Evaporation C->D E Reconstitution in Mobile Phase D->E F Injection onto HPLC Column E->F G Chromatographic Separation (Reversed-Phase C18) F->G H Electrospray Ionization (ESI) G->H I Tandem Mass Spectrometry (MS/MS) (MRM Mode) H->I J Peak Integration (Analyte & Internal Standard) I->J K Calculate Peak Area Ratio J->K L Quantification via Calibration Curve K->L

Caption: Workflow for Pyridoxine Quantification using a Deuterated Internal Standard.

Detailed Experimental Protocol

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of Pyridoxine-d2 HCl (Internal Standard, IS) in methanol:water (50:50, v/v).

  • Prepare a series of calibration standards by spiking known concentrations of unlabeled pyridoxine into a blank plasma matrix.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the Pyridoxine-d2 HCl IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

Table 2: Illustrative LC-MS/MS Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Pyridoxine) To be determined empirically
MRM Transition (Pyridoxine-d2) To be determined empirically

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the pyridoxine and Pyridoxine-d2 HCl MRM transitions.

  • Calculate the peak area ratio (Pyridoxine Area / Pyridoxine-d2 HCl Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of pyridoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.[15]

Conclusion

Pyridoxine-d2 HCl (CAS No. 5027-82-7) is an indispensable tool for researchers and scientists engaged in high-precision quantitative bioanalysis. Its synthesis and characterization to high standards of purity and isotopic enrichment ensure its reliability. By serving as an ideal internal standard, it enables the accurate and reproducible quantification of Vitamin B6 and its metabolites, thereby supporting advancements in clinical diagnostics, nutritional science, and pharmaceutical development. The use of such stable isotope-labeled standards is fundamental to generating the high-quality, trustworthy data required in regulated and research environments.

References

  • SCSI-BIO. Pyridoxine-d2 HCl (5-hydroxymethyl-d2) - CAS:5027-82-7. [Link]

  • Hultquist, M. E., & Germann, R. P. (1950). Process for preparing pyridoxine hydrochloride. U.S. Patent No. 2,520,038. Washington, DC: U.S.
  • Coburn, S. P., Mahuren, J. D., & Kennedy, M. S. (1981). Synthesis of deuterated vitamin B6 compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 18(5), 707-716.
  • Schadt, H. S., & Wolf, W. R. (2012). Determination of Pyridoxine in Dietary Supplements by Liquid Chromatography with UV, Fluorescence, and Mass Spectrometric Detection: Single-Laboratory Validation.
  • Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. [Link]

  • Singh, S., & Singh, J. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6.
  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Vu, K. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography.
  • Eylath, A., & Cohen, G. (2016). Mass spectrometry method for measuring vitamin B6 in body fluids. U.S. Patent No. 9,234,901. Washington, DC: U.S.
  • Hughes, E. G. (1953). Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Journal of the Royal Institute of Chemistry, 77(3), 117-123.
  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 621-643.
  • Patil, S., Sahani, S., Rane, K., Shah, J., & Sahu, A. (2022). A Study on Deuterium: An Isotope of Hydrogen for Drug Development. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 18-33.

Sources

An In-depth Technical Guide to the Metabolic Pathways of Deuterated Vitamin B6 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Deuteration in Vitamin B6 Analog Development

Vitamin B6, a collective term for a group of interconvertible compounds, is a vital water-soluble vitamin that, in its coenzymatic form, pyridoxal 5'-phosphate (PLP), plays a crucial role in over 140 enzymatic reactions, primarily in amino acid metabolism.[1][2] The therapeutic and research applications of Vitamin B6 analogs are extensive. In recent years, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into these analogs has emerged as a powerful tool in drug development.[3] This guide provides a comprehensive technical overview of the metabolic pathways of deuterated Vitamin B6 analogs, offering insights for researchers, scientists, and drug development professionals.

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions.[4][5] This phenomenon, known as the Kinetic Isotope Effect (KIE), can be harnessed to enhance the pharmacokinetic properties of a drug, such as increasing its half-life, improving bioavailability, and potentially reducing the formation of toxic metabolites.[4] Understanding the metabolic journey of deuterated Vitamin B6 analogs is therefore paramount to unlocking their full therapeutic potential.

The Canonical Vitamin B6 Salvage Pathway: A Metabolic Blueprint

In humans and other mammals, the primary route for the synthesis of the active coenzyme PLP from dietary Vitamin B6 is the salvage pathway.[1][6] This pathway involves the enzymatic interconversion of the various B6 vitamers: pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM). The two key enzymes in this pathway are pyridoxal kinase (PLK) and pyridoxine 5'-phosphate oxidase (PNPO) .[6]

  • Phosphorylation by Pyridoxal Kinase (PLK): In the initial step, PLK catalyzes the ATP-dependent phosphorylation of PN, PL, and PM at the 5' position to yield their respective 5'-phosphate esters: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[6]

  • Oxidation by Pyridoxine 5'-Phosphate Oxidase (PNPO): PNPO, a flavin mononucleotide (FMN)-dependent enzyme, then catalyzes the oxidation of PNP and PMP to the active coenzyme, PLP.[1][6][7] This is a rate-limiting step in the biosynthesis of PLP.[8]

The resulting PLP is then utilized as a cofactor by a vast array of PLP-dependent enzymes that are critical for cellular metabolism.[1][9]

G cluster_0 Dietary Intake & Absorption cluster_1 Intracellular Metabolism (Salvage Pathway) cluster_2 Coenzyme Function PN Pyridoxine (PN) PLK Pyridoxal Kinase (PLK) PN->PLK PL Pyridoxal (PL) PL->PLK PM Pyridoxamine (PM) PM->PLK PNP Pyridoxine 5'-Phosphate (PNP) PNPO Pyridoxine 5'-Phosphate Oxidase (PNPO) PNP->PNPO PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Enzymes PLP-Dependent Enzymes PLP->Enzymes PMP Pyridoxamine 5'-Phosphate (PMP) PMP->PNPO PLK->PNP ATP -> ADP PLK->PLP ATP -> ADP PLK->PMP ATP -> ADP PNPO->PLP O2 -> H2O2

Caption: Canonical Vitamin B6 Salvage Pathway.

Metabolic Fate of Deuterated Vitamin B6 Analogs: The Impact of the Kinetic Isotope Effect

When a hydrogen atom at a position involved in a rate-determining enzymatic step is replaced by deuterium, a primary kinetic isotope effect is observed. This is particularly relevant for the oxidation of deuterated PNP by PNPO. The C-H bond at the 4' position of the pyridoxine ring is broken during this oxidation.

A study by Choi and McCormick (1983) provides direct evidence for a significant KIE in the PNPO-catalyzed oxidation of PNP.[10][11] They observed a large deuterium isotope effect (VH/VD) of 6.5 when using PNP deuterated at the 4' position ([4',4'-2H]PNP).[10] This indicates that the C-H bond cleavage at this position is a major rate-limiting step in the reaction. In contrast, the oxidation of PMP by PNPO showed a very small KIE (VH/VD = 1.1), suggesting that C-H bond cleavage is not the rate-limiting step for this substrate.[10][11]

This has profound implications for the design of deuterated Vitamin B6 analogs:

  • Slower Conversion to PLP: Deuteration of pyridoxine analogs at the 4' position will likely result in a significantly slower conversion to the active PLP form. This can lead to a prolonged residence time of the deuterated PNP analog within the cell.

  • Altered Pharmacokinetic Profile: The reduced rate of metabolic activation can translate to a longer overall half-life of the administered deuterated pyridoxine analog. This could potentially allow for lower or less frequent dosing regimens.

  • Sustained Release of the Active Form: The slower conversion could create a "slow-release" effect, providing a more sustained level of PLP over time, which may be beneficial in certain therapeutic contexts.

G cluster_0 Administration cluster_1 Intracellular Metabolism cluster_2 Pharmacokinetic Outcome dPN Deuterated Pyridoxine (d-PN) (e.g., at 4' position) PLK Pyridoxal Kinase (PLK) dPN->PLK dPNP Deuterated Pyridoxine 5'-Phosphate (d-PNP) PNPO Pyridoxine 5'-Phosphate Oxidase (PNPO) dPNP->PNPO Significantly Slower Oxidation (Kinetic Isotope Effect) PLP Pyridoxal 5'-Phosphate (PLP) Outcome Increased Half-life Sustained PLP levels PLP->Outcome PLK->dPNP ATP -> ADP PNPO->PLP

Caption: Impact of Deuteration on Pyridoxine Metabolism.

Quantitative Impact of Deuteration on Vitamin B6 Metabolism

The following table summarizes the key quantitative data regarding the kinetic isotope effect on the PNPO-catalyzed reaction, as well as the anticipated consequences for the metabolic profile of deuterated pyridoxine analogs.

ParameterNon-Deuterated PNPDeuterated PNP ([4',4'-2H]PNP)ImplicationReference
Enzyme Pyridoxine 5'-Phosphate Oxidase (PNPO)Pyridoxine 5'-Phosphate Oxidase (PNPO)-[10][11]
Kinetic Isotope Effect (VH/VD) 1 (by definition)6.5C-H bond cleavage at the 4' position is a major rate-limiting step.[10]
Rate of PLP formation NormalSignificantly reducedSlower metabolic activation of the deuterated analog.Inferred from[10]
Intracellular half-life of PNP analog ShorterLongerIncreased residence time of the phosphorylated intermediate.Inferred from[4][10]
Overall drug half-life StandardPotentially increasedPotential for modified dosing schedules.[3][4]

Experimental Protocol: Tracing the Metabolism of a Deuterated Vitamin B6 Analog using LC-MS/MS

This protocol provides a framework for researchers to investigate the metabolic fate of a novel deuterated Vitamin B6 analog in a cell-based model.

1. Cell Culture and Treatment:

1.1. Culture a relevant cell line (e.g., HepG2 human liver cancer cells) to 80-90% confluency in appropriate growth medium. 1.2. Prepare stock solutions of the non-deuterated and deuterated Vitamin B6 analog in a suitable vehicle (e.g., sterile water or DMSO). 1.3. Replace the growth medium with fresh medium containing the test compounds at desired concentrations. Include a vehicle-only control. 1.4. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the time-course of metabolism.

2. Metabolite Extraction:

2.1. At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2.2. Quench metabolism by adding 1 mL of ice-cold 80% methanol to each well. 2.3. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. 2.4. Add an internal standard solution containing known concentrations of isotopically labeled B6 vitamers (e.g., commercially available deuterated PLP) to each sample for quantification.[12] 2.5. Vortex the samples vigorously and incubate on ice for 20 minutes to precipitate proteins. 2.6. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. 2.7. Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

3.1. Reconstitute the dried metabolite extracts in a suitable mobile phase (e.g., 0.1% formic acid in water). 3.2. Perform chromatographic separation using a reversed-phase C18 column or a HILIC column for polar metabolites. A typical gradient could be from 0.1% formic acid in water to 0.1% formic acid in acetonitrile.[12][13] 3.3. Analyze the samples using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. 3.4. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the deuterated analog, its expected metabolites (e.g., deuterated PNP, PLP), and the non-deuterated counterparts.

4. Data Analysis:

4.1. Integrate the peak areas for each analyte and the corresponding internal standard. 4.2. Generate calibration curves for each analyte using standards of known concentrations. 4.3. Calculate the concentration of each metabolite in the samples. 4.4. Compare the rate of formation of metabolites from the deuterated versus the non-deuterated analog to determine the kinetic isotope effect.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Cell Culture & Treatment with Deuterated Analog B Metabolite Quenching & Extraction A->B C Protein Precipitation & Supernatant Collection B->C D Drying & Reconstitution C->D E LC Separation (e.g., C18 column) D->E F MS/MS Detection (MRM Mode) E->F G Peak Integration & Quantification F->G H Metabolic Pathway Elucidation G->H I KIE Calculation H->I

Caption: Experimental Workflow for Metabolic Analysis.

Conclusion: A Path Forward for Deuterated Vitamin B6 Therapeutics

The strategic deuteration of Vitamin B6 analogs presents a compelling avenue for the development of novel therapeutics with enhanced metabolic stability and potentially improved clinical profiles. A thorough understanding of the metabolic pathways, particularly the kinetic isotope effect on key enzymes like pyridoxine 5'-phosphate oxidase, is fundamental to this endeavor. The methodologies outlined in this guide provide a robust framework for researchers to investigate the metabolism of these promising compounds, paving the way for their successful translation from the laboratory to the clinic. The interplay of synthetic chemistry, enzymology, and advanced analytical techniques will continue to be the cornerstone of innovation in this exciting field.

References

  • Vitamin B6 and Its Role in Cell Metabolism and Physiology. (2018). MDPI. Retrieved from [Link]

  • Synthesis of deuterated vitamin B6 compounds. (1982). ResearchGate. Retrieved from [Link]

  • Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. (2022). PubMed. Retrieved from [Link]

  • Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver. (1983). PubMed. Retrieved from [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (n.d.). PMC. Retrieved from [Link]

  • Computation of kinetic isotope effects for enzymatic reactions. (n.d.). PMC. Retrieved from [Link]

  • Kinetic properties of pyridoxamie (pyridoxine) 5′-phosphate oxidase from rabbit liver. (2025). DeepDyve. Retrieved from [Link]

  • Validation of a new fully automated assay of Thiamine-PyroPhosphate and Pyridoxal-5'-Phosphate in whole blood using LC-MS/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. (2024). MDPI. Retrieved from [Link]

  • Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed b. (n.d.). springer.com. Retrieved from [Link]

  • A novel fully validated LC–MS/MS method for quantification of pyridoxal-5′-phosphate concentrations in samples of human whole blood. (2025). ResearchGate. Retrieved from [Link]

  • Neutrons observe vitamin B6-dependent enzyme activity useful for drug development. (2017). Oak Ridge National Laboratory. Retrieved from [Link]

  • Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12. (n.d.). PMC. Retrieved from [Link]

  • B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. (2018). mediaTUM. Retrieved from [Link]

  • The pyridoxine metabolic map. When α-AASA dehydrogenase is inactivated,... (n.d.). ResearchGate. Retrieved from [Link]

  • A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood. (2015). The University of Queensland. Retrieved from [Link]

  • Kinetic isotope effect. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. (2021). eScholarship.org. Retrieved from [Link]

  • Biosynthesis of Vitamin B6: Enzymatic Conversion of 1-Deoxy-d-xylulose-5-phosphate to Pyridoxol Phosphate. (n.d.). ACS Publications. Retrieved from [Link]

  • Role of pyridoxine 5'-phosphate oxidase in metabolism and transfer of pyridoxal 5'. (n.d.). VCU Scholars Compass. Retrieved from [Link]

  • Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo. (2005). MDPI. Retrieved from [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (2024). CDC Stacks. Retrieved from [Link]

  • B6. (n.d.). Life Science Engineering. Retrieved from [Link]

  • Uptake of pyridoxine by in vivo perfused segments of rat small intestine: a possible role for intracellular vitamin metabolism. (n.d.). PubMed. Retrieved from [Link]

  • The Metabolism of Small Doses of Vitamin B-6 in Men3. (n.d.). ResearchGate. Retrieved from [Link]

  • beta-D-glucoside affects the metabolic utilization of pyridoxine in rats. (n.d.). PubMed. Retrieved from [Link]

  • Kinetic Isotopic Effect - Part 2 || Concepts in Organic Chemistry. (2020). YouTube. Retrieved from [Link]

  • Kinetic isotope effect. (n.d.). Wikipedia. Retrieved from [Link]

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Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Vitamin B6 in Plasma Using Pyridoxine-d2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge of Vitamin B6 Analysis

Vitamin B6 is not a single entity but a complex group of six interconvertible vitamers.[1] In human plasma, Pyridoxal 5’-phosphate (PLP) is the primary bioactive form and the clinically relevant marker for B6 status.[2] However, quantifying PLP presents unique challenges:

  • Photolability: B6 vitamers degrade rapidly under UV/visible light.

  • Protein Binding: PLP is tightly bound to albumin via Schiff base formation, requiring robust acid disruption for total quantitation.

  • Polarity: PLP is highly polar and hydrophilic, making retention on standard C18 columns difficult without ion-pairing reagents (which contaminate MS sources).

The Protocol Strategy

This protocol details the quantification of Vitamin B6 (targeting PLP and Pyridoxine) using Pyridoxine-d2 (PN-d2) as the Internal Standard (IS).

Critical Scientific Note on Internal Standards: While the "Gold Standard" for PLP quantification is Pyridoxal 5'-phosphate-d3, this protocol addresses scenarios where Pyridoxine-d2 is utilized as the surrogate IS. This is a common cost-saving strategy in high-throughput labs. Because PN-d2 is chemically distinct from PLP (different retention time and ionization efficiency), this protocol includes specific "Bridging Validation" steps to ensure the surrogate IS accurately corrects for matrix effects.

Part 2: Pre-Analytical & Materials

Sample Collection & Handling (The "Chain of Stability")
  • Matrix: EDTA Plasma (Heparin is acceptable; Citrate causes dilution).

  • Light Protection: MANDATORY . All collection tubes, processing vials, and autosampler racks must be amber-colored or foil-wrapped.

  • Temperature: Blood must be centrifuged at 4°C within 1 hour of collection. Plasma must be frozen at -20°C or -80°C immediately.

  • Stability: PLP is stable in frozen plasma (-80°C) for years but degrades within hours at room temperature in light.

Reagents & Standards
  • Analyte Standards: Pyridoxal 5’-phosphate (PLP), Pyridoxine (PN), Pyridoxal (PL).[1][3][4][5]

  • Internal Standard: Pyridoxine-d2 (PN-d2).[6]

  • Precipitation Reagent: 10% Trichloroacetic Acid (TCA) in water (LC-MS grade). Note: TCA is selected over methanol to ensure complete disruption of the PLP-Albumin Schiff base.

  • Mobile Phases:

    • A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Part 3: Experimental Protocol

Workflow Diagram

The following diagram outlines the critical path for sample extraction, emphasizing the acid-release step.

G Sample Thawed Plasma (100 µL) IS_Add Add IS (Pyridoxine-d2) Sample->IS_Add Precip Protein Precip (10% TCA) IS_Add->Precip Acid Release Mix Vortex & Incubate (10 min, Dark) Precip->Mix Spin Centrifuge (14,000 x g, 4°C) Mix->Spin Supernatant Collect Supernatant Spin->Supernatant Inject LC-MS/MS Injection Supernatant->Inject

Caption: Step-by-step extraction workflow highlighting the acid precipitation step required to release protein-bound PLP.

Step-by-Step Methodology
1. Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stocks of PLP, PN, and PN-d2 in 0.1M HCl (Acidic pH stabilizes B6). Store at -80°C.

  • Working IS Solution: Dilute PN-d2 to 50 ng/mL in 1% Formic Acid .

  • Calibrators: Prepare a 6-point curve in surrogate matrix (PBS + 4% BSA) or stripped plasma. Range: 5 – 500 nmol/L (PLP).

2. Sample Extraction (TCA Method)
  • Pipette 100 µL of plasma into an amber 1.5 mL microcentrifuge tube.

  • Add 20 µL of Working IS Solution (PN-d2). Vortex briefly.

  • Add 100 µL of 10% Trichloroacetic Acid (TCA) .

    • Expert Insight: The TCA lowers pH < 2.0. This is critical. Organic solvents (MeOH/ACN) alone often fail to release 100% of PLP bound to albumin, leading to underestimation.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice (in the dark) for 10 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an amber autosampler vial containing a glass insert.

    • Note: Do not neutralize. The specialized column selected below (HSS T3 or F5) handles acidic injection solvents well.

3. LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters Acquity HSS T3 (2.1 x 100mm, 1.8 µm) or Phenomenex Kinetex F5 .

    • Why this column? Standard C18 columns cannot retain PLP (it elutes in the void volume). HSS T3 is designed for 100% aqueous stability and polar retention.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 35°C.

  • Injection Vol: 5 - 10 µL.

Gradient Profile:

Time (min) % Mobile Phase A (Water/Ammonium Formate) % Mobile Phase B (ACN)
0.0 98 2
1.0 98 2
4.0 60 40
4.1 5 95
5.5 5 95
5.6 98 2

| 8.0 | 98 | 2 |

4. MS/MS Parameters (MRM Table)
  • Ionization: Electrospray Positive (ESI+).[7]

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
PLP (Quant) 248.1150.1Quant22
PLP (Qual) 248.194.0Qual35
Pyridoxine (PN) 170.1152.1Quant20
Pyridoxine-d2 (IS) 172.1 154.1 IS 20

Note: The PN-d2 transition 172->154 corresponds to the loss of water (-18 Da), consistent with the unlabeled PN transition 170->152.

Part 4: Validation & Quality Control

Linearity & Sensitivity
  • Linear Range: 5 nmol/L to 1000 nmol/L.

  • LLOQ: 5 nmol/L (S/N > 10).

Addressing the IS Mismatch (The "Senior Scientist" Check)

Since you are using Pyridoxine-d2 to quantify PLP, you must validate the Relative Response Factor (RRF) .

  • Issue: Matrix suppression may affect PLP (retention time ~2.5 min) differently than PN-d2 (retention time ~3.8 min).

  • Solution: Perform a "Post-Column Infusion" experiment. Infuse PLP and PN-d2 while injecting a blank plasma extract. Ensure that no suppression zones (from phospholipids) co-elute with the PLP peak. If suppression exists at 2.5 min but not 3.8 min, the IS will not correct the data, and the method fails.

B6 Vitamer Interconversion Pathway

Understanding the biological relationship is key to interpreting data. PLP is the active center.

B6_Pathway PN Pyridoxine (PN) PNP PNP PN->PNP Kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP - Active Form) PL->PLP Kinase PA 4-Pyridoxic Acid (PA - Excretion) PL->PA Degradation (Liver/Kidney) PM Pyridoxamine (PM) PMP PMP PM->PMP Kinase PNP->PLP Oxidase PMP->PLP Oxidase PLP->PL Phosphatase

Caption: Vitamin B6 metabolic pathway.[4][8] Note that PLP is the central active node, while PA is the degradation product.

Part 5: References

  • Centers for Disease Control and Prevention (CDC). (2011). Laboratory Procedure Manual: Vitamin B6 (PLP) in Plasma. Method No: 4043.01. Retrieved from [Link]

  • Talwar, D., et al. (2003). Pyridoxal phosphate: a new reference method based on high-performance liquid chromatography. Journal of Chromatography B. Retrieved from [Link]

  • Phenomenex. (2018). Simple and Rapid Analysis of Vitamin B1 and B6 in Whole Blood by LC-MS/MS. Application Note TN-1205.[6] Retrieved from [Link]

  • Midttun, Ø., et al. (2005). Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Precision Preparation of Pyridoxine-d2 HCl Internal Standard Stocks for LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Pyridoxine-d2 HCl Stock Solutions for Mass Spectrometry Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Introduction: The Criticality of the Internal Standard

In the quantitative analysis of Vitamin B6 vitamers, specifically Pyridoxine (PN), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. However, Pyridoxine is highly susceptible to matrix effects (ion suppression/enhancement) in biological fluids like plasma and cerebrospinal fluid.

Pyridoxine-d2 HCl (Deuterated Vitamin B6) serves as a stable isotope-labeled internal standard (SIL-IS). Its physicochemical properties—co-elution with the analyte and similar ionization efficiency—allow it to normalize variability in extraction recovery and ionization.

Why this protocol matters: Improper preparation of Pyridoxine-d2 HCl leads to "drift" in quantitation. This guide addresses the three most common failure modes: Photodegradation , Salt-Form Calculation Errors , and Solubility-Induced Precipitation .

Physicochemical Profile & Solubility Logic

Before handling the material, understand the physical constraints of the molecule.

PropertyDataCritical Implication
Compound Name Pyridoxine-d2 HydrochlorideUse "d2" specifically for mass shift calculations.
CAS Number 5027-82-7Verify against Certificate of Analysis (CoA).
Molecular Weight ~207.65 g/mol Note:[1][2] Unlabeled Pyridoxine HCl is ~205.64.
Free Base MW ~171.2 g/mol Crucial: Quantitation is usually reported as free base.
Solubility Water (>200 mg/mL), Ethanol (Soluble)Do not attempt to dissolve high concentrations in pure Acetonitrile.
Stability Highly Photosensitive Degrades to pyridoxic acid or polymerizes under UV/Vis light.
pKa pKa1 ≈ 5.0 (Pyridine N), pKa2 ≈ 9.0 (Phenolic OH)pH control is vital for solution stability.

Core Directives: The "Expertise" Pillars

A. The Actinic Light Rule

Pyridoxine vitamers are among the most light-sensitive small molecules in clinical assays.

  • Directive: All preparation must occur under yellow (actinic) light or in a darkened room.

  • Hardware: Use amber borosilicate glass vials (Type I, Class A). If amber volumetric flasks are unavailable, wrap clear flasks in aluminum foil before weighing the solid.

B. The "Salt Correction" Factor

You are weighing the Hydrochloride salt, but your calibration curve is likely calculated as the Free Base (Pyridoxine).

  • Calculation:

    
    
    
    • Example: To make 10 mL of 1.0 mg/mL (Free Base equivalent):

    • Ratio (Salt/Base) ≈ 1.21.

    • You weigh ~12.1 mg of the salt, not 10.0 mg.

C. Isotopic "Cross-Talk"

Pyridoxine-d2 (+2 Da) sits dangerously close to the natural M+2 isotope of unlabeled Pyridoxine (arising from


C, 

O, etc.).
  • Risk: If the analyte concentration is high (>1000 ng/mL), its M+2 isotope may contribute signal to the IS channel, causing non-linearity.

  • Mitigation: Ensure the IS concentration is sufficiently high (e.g., 50–100 ng/mL) to swamp this interference, or validate the "Blank + Analyte" to quantify the contribution.

Detailed Protocol: Step-by-Step Preparation

Phase 1: Primary Stock Solution (1.0 mg/mL)

Goal: Create a stable, high-concentration master stock.

  • Environment Prep: Dim overhead lights or switch to yellow safety lighting.

  • Solvent Preparation: Prepare 0.1% Formic Acid in LC-MS Grade Water .

    • Why Acid? Pyridoxine is most stable in acidic environments (pH < 5). Neutral water can lead to gradual oxidation.

    • Why Aqueous? The HCl salt dissolves instantly in water. Pure methanol can cause slow dissolution or micro-precipitation at high concentrations.

  • Weighing:

    • Place a 10 mL Amber Volumetric Flask on the analytical balance (0.01 mg precision).

    • Tare the flask.

    • Weigh approx.[1][2][3][4][5][6] 12.15 mg of Pyridoxine-d2 HCl (equivalent to ~10 mg Free Base). Record exact mass.

  • Dissolution:

    • Add ~5 mL of the 0.1% Formic Acid/Water solvent.

    • Swirl gently. Sonicate for 60 seconds if crystals persist (keep water bath cool).

    • Dilute to volume (QS) with the same solvent.

    • Cap and invert 10 times.

  • Storage: Transfer to 1.5 mL amber cryovials (aliquots). Store at -80°C .

    • Shelf Life: 12 months at -80°C. 1 month at 4°C.

Phase 2: Secondary (Working) Stock (10 µg/mL)

Goal: An intermediate dilution compatible with your mobile phase.

  • Solvent: 50:50 Methanol : Water (with 0.1% Formic Acid).

    • Reasoning: Introducing organic solvent prevents bacterial growth and aligns the solvent strength closer to the LC initial conditions.

  • Dilution:

    • Pipette 100 µL of Primary Stock (1 mg/mL) into a 10 mL Amber Volumetric Flask.

    • Dilute to volume with the 50:50 solvent.

  • Storage: -20°C in amber vials.

Phase 3: Daily Working Solution (e.g., 50 ng/mL)

Goal: The solution used to spike samples/calibrators.

  • Solvent: Match the protein precipitation solvent (usually Acetonitrile or Methanol containing acid) OR the initial mobile phase.

  • Dilution: Dilute the Secondary Stock 1:200 (e.g., 50 µL into 9.95 mL).

  • Usage: Prepare Fresh Daily. Pyridoxine degrades rapidly at nanogram levels in solution once thawed and exposed to room temperature/light.

Visual Workflow (DOT Diagram)

Pyridoxine_Prep cluster_QC Quality Control Check Start Start: Solid Pyridoxine-d2 HCl (Store Desiccated @ -20°C) Weigh Weigh ~12.1 mg (Amber Volumetric Flask) Start->Weigh Actinic Light Only Solvent1 Add Solvent A: Water + 0.1% Formic Acid Weigh->Solvent1 Primary Primary Stock (1 mg/mL) (Aqueous Acidic) Solvent1->Primary Dissolve & Mix Dilute1 Dilute 1:100 (50:50 MeOH:Water) Primary->Dilute1 Secondary Secondary Stock (10 µg/mL) (Store @ -20°C) Dilute1->Secondary Dilute2 Dilute 1:200 (Mobile Phase/Precipitant) Secondary->Dilute2 QC Inject vs. Old Stock (Acceptance: ±5%) Secondary->QC Final Working IS (50 ng/mL) (PREPARE FRESH DAILY) Dilute2->Final

Figure 1: Step-by-step workflow for the preparation of stable Pyridoxine-d2 HCl stock solutions, highlighting solvent transitions and storage points.

Quality Control & Validation

Before using a new stock for clinical or critical samples, validate it against the previous batch.

  • The "Zero" Injection: Inject a blank matrix sample containing only the new IS.

    • Check: Look for interference in the Analyte transition (170 -> 152). It should be < 20% of the LLOQ area.

  • Response Comparison: Prepare a neat standard (solvent only) using the Old IS and the New IS at the same concentration.

    • Acceptance Criteria: The Peak Area Ratio (New/Old) should be between 0.95 and 1.05 .

  • Retention Time: Verify the d2 peak elutes within ±0.05 min of the unlabeled analyte. (Deuterium effects can sometimes cause slight shifts, but they should be consistent).

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Low IS Area Counts PhotodegradationRemake stock. Ensure amber glass was used. Limit bench time.
Tailing Peak Shape pH MismatchEnsure the stock solvent contains 0.1% Formic Acid. Pyridoxine tails at neutral pH on C18.
Non-Linear Calibration Isotopic InterferenceThe "d2" label is contributing to M+0 or vice versa. Check CoA for isotopic purity (usually >98%).
Precipitation Solubility LimitDid you use 100% Acetonitrile for the 1 mg/mL stock? Switch to Water/Acid for the primary step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10664, Pyridoxamine dihydrochloride (Analogous Structure/Properties). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (Standard for IS acceptance criteria). Retrieved from [Link]

  • Shimadzu Corporation. Method 531.1 - Measurement of N-methylcarbamoyloximes and N-methylcarbamates by HPLC with post-column derivatization. (Reference for standard preparation rigor). Retrieved from [Link]

Sources

Application Note & Protocol: A Robust LC-MS/MS Assay for the Quantification of Pyridoxine in Human Plasma Using a d2-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract and Introduction: The Clinical Imperative for Accurate Pyridoxine Measurement

Pyridoxine, known as Vitamin B6, is a water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a vital role in over 100 enzymatic reactions.[1] These reactions are fundamental to a wide range of metabolic processes, including amino acid, carbohydrate, and lipid metabolism, as well as neurotransmitter synthesis.[1][2][3] Both deficiency and toxicity of pyridoxine can lead to significant clinical manifestations, particularly neurological disorders, making the accurate monitoring of its levels in biological matrices a critical aspect of clinical research and patient care.[2][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity and selectivity.[5][6] A key element in developing a robust and reliable LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS).[7] Stable isotope-labeled (SIL) internal standards, such as deuterium-labeled compounds, are considered the ideal choice.[7][8][9] These standards are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar matrix effects, which significantly improves the accuracy and precision of the assay.[5][10][11][12]

This application note provides a comprehensive, field-proven protocol for the development and validation of a clinical assay for the quantification of pyridoxine in human plasma using a d2-labeled pyridoxine internal standard. The methodologies described herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and regulatory compliance.[13][14][15][16][17]

The Foundational Role of d2-Pyridoxine as an Internal Standard

The selection of an internal standard is a critical decision in quantitative bioanalysis. A d2-labeled pyridoxine serves as an exemplary internal standard for several key reasons:

  • Correction for Variability: It meticulously corrects for variability introduced during every stage of the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer response.[5][7][8]

  • Mitigation of Matrix Effects: The co-elution of the d2-labeled standard with the endogenous pyridoxine ensures that both are subjected to the same degree of ion suppression or enhancement from the biological matrix.[5][12] This normalization is crucial for accurate quantification in complex samples like plasma.

  • Enhanced Precision and Accuracy: By providing a constant reference point, the d2-labeled internal standard significantly improves the precision and accuracy of the measurement, leading to more reliable and reproducible data.[10][11][18]

Caption: Workflow illustrating the parallel processing of Pyridoxine and its d2-labeled internal standard.

Pre-Analytical Considerations: Safeguarding Sample Integrity

The reliability of any clinical assay begins with the proper collection and handling of the biological samples.

  • Sample Collection: Blood should be collected in K2-EDTA tubes. It is crucial to avoid anticoagulants like lithium heparin, as they have been shown to potentially cause degradation of PLP.[19]

  • Plasma Preparation: Plasma should be separated from whole blood by centrifugation at approximately 1500 x g for 10 minutes at 4°C within one hour of collection.

  • Storage: Plasma samples should be stored at -80°C to ensure the long-term stability of pyridoxine and its vitamers. Repeated freeze-thaw cycles should be avoided.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the quantification of pyridoxine in human plasma.

Materials and Reagents
  • Pyridoxine Hydrochloride (Certified Reference Material)

  • d2-Pyridoxine Hydrochloride (Internal Standard, ≥98% isotopic purity)[10]

  • LC-MS/MS grade Methanol

  • LC-MS/MS grade Acetonitrile

  • LC-MS/MS grade Water

  • Formic Acid (≥98%)

  • Trichloroacetic Acid (TCA)

  • Human Plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Pyridoxine HCl and d2-Pyridoxine HCl in methanol to prepare individual 1 mg/mL stock solutions.

  • Intermediate and Working Standard Solutions:

    • Perform serial dilutions of the Pyridoxine stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the d2-Pyridoxine stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting pyridoxine from plasma.[19][20]

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of plasma (or blank matrix for standards and QCs) into the appropriately labeled tubes.

  • Spike with the appropriate working standard solution for calibration curve points and QCs.

  • Add 20 µL of the 100 ng/mL d2-Pyridoxine internal standard working solution to all tubes (except for the blank matrix).

  • Add 150 µL of 10% (w/v) Trichloroacetic Acid (TCA) in water to each tube to precipitate the plasma proteins.[19][20]

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Start Start: 50 µL Plasma Sample Add_IS Add 20 µL d2-Pyridoxine (IS) Start->Add_IS Add_TCA Add 150 µL 10% TCA (Protein Precipitation) Add_IS->Add_TCA Vortex Vortex 30 seconds Add_TCA->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Transfer Transfer 100 µL Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Step-by-step workflow for plasma sample preparation.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides efficient separation of the analyte from matrix components.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for pyridoxine.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for gradient elution.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.Provides efficient elution and separation of pyridoxine.
Injection Volume 5 µLA suitable volume to achieve good sensitivity without overloading the column.
Column Temp. 40°CMaintains consistent retention times and improves peak shape.

Table 2: Tandem Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePyridoxine ionizes efficiently in positive mode.
MRM Transitions Pyridoxine: 170.1 -> 152.1d2-Pyridoxine: 172.1 -> 154.1Specific precursor-to-product ion transitions for quantification.
Dwell Time 100 msBalances sensitivity with the number of data points across the peak.
Collision Energy Optimize for maximum signal intensityInstrument-dependent parameter.
Source Temp. 500°CFacilitates efficient desolvation.

Bioanalytical Method Validation: A Trustworthy and Self-Validating System

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines to ensure its reliability for clinical sample analysis.[13][14][15][16]

Table 3: Key Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (based on FDA/EMA guidance)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.For QC samples at LLOQ, Low, Mid, and High concentrations (n≥5 per run, over at least 3 runs), the mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[14][21]
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%.
Recovery To evaluate the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Data Analysis and Interpretation

The concentration of pyridoxine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.

Conclusion: A Foundation for Reliable Clinical Insights

This application note provides a detailed and robust framework for the development and validation of a clinical assay for pyridoxine in human plasma using a d2-labeled internal standard. The use of a stable isotope-labeled internal standard is paramount for mitigating variability and matrix effects, thereby ensuring the generation of highly accurate and precise data.[11][18] Adherence to the outlined protocols and validation criteria, which are aligned with global regulatory expectations, will enable researchers and drug development professionals to confidently generate reliable data to support critical clinical decision-making.[22]

References

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2025, February 6). Bioanalytical Method Validation for Biomarkers | Guidance Portal. Available at: [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]

  • Kole, P. L., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 163, 113-124. Available at: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Available at: [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-149. Available at: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]

  • MedLink Neurology. Pyridoxine deficiency and toxicity. Available at: [Link]

  • Dr.Oracle. (2025, May 6). What is the metabolism of Vitamin B6 (Pyridoxine)? Available at: [Link]

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • NCBI Bookshelf. (2023, August 17). Vitamin B6 (Pyridoxine). Available at: [Link]

  • Medscape. (2024, October 11). Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology. Available at: [Link]

  • SciSpace. (2005). Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 51(7), 1206-1215. Available at: [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]

  • Google Patents. US9234901B2 - Mass spectrometry method for measuring vitamin B6 in body fluids.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Available at: [Link]

  • Midttun, Ø., Hustad, S., & Ueland, P. M. (2009). Quantitative profiling of biomarkers related to B-vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(9), 1371-1379. Available at: [Link]

  • National Food Safety Standard of the People's Republic of China. Determination of vitamin B6 in foods for infants and young children, milk and milk products.
  • Scholarworks@UAEU. LC-MS/MS BASED ANALYSIS OF VITAMINS B3 AND B6 IN HEALTHY AND OBESE EMIRATI POPULATION. Available at: [Link]

  • DigitalCommons@UNO. (2019, June 20). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Available at: [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • MDPI. (2023, April 13). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Available at: [Link]

  • ResearchGate. (2000). Determination of total vitamin B6 in foods by isocratic HPLC: A comparison with microbiological analysis. Available at: [Link]

  • PubMed. (2021, April 29). Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW Vitamin B6:Deficiency diseases and methods of analysis.
  • Agilent. (2024, August 20). Determination of Vitamin B1, B2, B3, B5, and B6 in Infant Formula. Available at: [Link]

  • Springer. (2020, August 14). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in food. Available at: [Link]

  • PMC. (2016). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Available at: [Link]

  • Journal of Clinical Laboratory Analysis. (2025, October 19). Evaluation of a Newly Developed LC-MS/MS Vitamin D Assay.

Sources

Pharmacokinetic analysis of Vitamin B6 using Pyridoxine-d2 tracer

High-Precision Pharmacokinetic Profiling of Vitamin B6 Using Pyridoxine-d Stable Isotope Tracer

Executive Summary & Scientific Rationale

The Challenge: Conventional pharmacokinetic (PK) analysis of Vitamin B6 (Pyridoxine) is complicated by high endogenous baseline levels of its active metabolite, Pyridoxal 5'-phosphate (PLP). Traditional "subtraction methods" (Total B6 minus Baseline B6) fail to account for the dynamic turnover and homeostatic regulation of the endogenous pool during the dosing interval.

The Solution: This protocol utilizes Pyridoxine-d



Scope: This guide details the clinical dosing strategy, light-sensitive sample preparation, and a validated LC-MS/MS method for quantifying PN-d




Metabolic Pathway & Tracer Logic

Understanding the B6 vitamer interconversion is critical for selecting the correct mass transitions. The administered Pyridoxine-d


Figure 1: Vitamin B6 Metabolic Flux & Isotope Tracking

B6_Metabolismcluster_liverHepatic Metabolism (Cytosol)cluster_excretionExcretion (Urine)PN_d2Pyridoxine-d2 (PN-d2)(Pro-drug/Vitamer)PNP_d2Pyridoxine 5'-Phosphate-d2(PNP-d2)PN_d2->PNP_d2Pyridoxal Kinase(PO4 addition)PLP_d2Pyridoxal 5'-Phosphate-d2(PLP-d2)*ACTIVE COENZYME*PNP_d2->PLP_d2PNPO OxidasePL_d2Pyridoxal-d2(PL-d2)PLP_d2->PL_d2Phosphatase(Tissue uptake)PL_d2->PLP_d2Re-phosphorylationPA_d24-Pyridoxic Acid-d2(4-PA-d2)*Catabolite*PL_d2->PA_d2Aldehyde Oxidase(Liver/Kidney)

Caption: Metabolic trajectory of the Pyridoxine-d2 tracer. The d2 label (typically on the C6-methyl group) is retained through phosphorylation (PLP) and oxidation (4-PA), allowing specific detection against the d0 background.

Experimental Design & Dosing Protocol

Tracer Selection
  • Biological Tracer: Pyridoxine-HCl (Methyl-d

    
    ).
    
    • Why: The methyl group at position 2 is stable and not exchangeable during standard metabolic oxidation at position 4.

  • Analytical Internal Standard (IS): Pyridoxine-d

    
     (or d
    
    
    ) and PLP-d
    
    
    .
    • Critical: You cannot use d

      
       as your analytical standard because it is now your analyte of interest. You must use a heavier isotope (d
      
      
      or
      
      
      C) to normalize extraction efficiency for both d
      
      
      (endogenous) and d
      
      
      (tracer) forms.
Clinical/Pre-Clinical Sampling
  • Baseline: Collect 2 samples (-15 min, 0 min) prior to dosing to establish endogenous d

    
     levels.
    
  • Dosing: Administer Pyridoxine-d

    
     (e.g., 10–100 mg oral equivalent).
    
  • PK Timepoints: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 hours.

    • Note: PLP has a long half-life (approx. 25-30 days) due to albumin binding. For single-dose PK, sampling up to 48-72h captures the absorption and distribution phase.

Sample Preparation Protocol (Light Sensitive!)

WARNING: B6 vitamers, especially PLP, are highly photosensitive. All steps must be performed under yellow monochromatic light or low-light conditions.

Reagents
  • Precipitating Agent: 10% Trichloroacetic Acid (TCA) in water.

    • Rationale: Acidic precipitation is required to disrupt the Schiff base linkage between PLP and Albumin. Methanol/Acetonitrile alone often results in poor PLP recovery.

  • Internal Standard Spiking Solution: Mix of PN-d

    
    , PLP-d
    
    
    , 4-PA-d
    
    
    (1 µM each in 1% formic acid).
Step-by-Step Extraction
  • Thaw plasma samples on ice (4°C). Do not allow to reach room temperature.

  • Aliquot 200 µL of plasma into an amber microcentrifuge tube.

  • Spike 20 µL of Analytical IS Mix (d

    
    ). Vortex briefly.
    
  • Precipitate: Add 200 µL of 10% TCA .

    • Action: Vortex vigorously for 30 seconds.

    • Incubation: Leave on ice for 10 minutes to ensure complete protein release.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to an amber autosampler vial.

  • Neutralization (Optional but Recommended): If the LC column is sensitive to pH < 2, dilute the supernatant 1:1 with 1M Ammonium Acetate (pH 4.0) buffer.[1][2]

LC-MS/MS Analytical Method[3][4][5][6][7][8][9][10]

Chromatographic Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: High-strength Silica C18 (e.g., Acquity HSS T3, 2.1 x 100mm, 1.8 µm).

    • Why: B6 vitamers are polar. HSS T3 columns retain polar compounds better than standard C18 under 100% aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min) % A (Aqueous) % B (Organic) Curve
0.0 99 1 Initial
1.0 99 1 Hold (Retain PLP)
4.0 60 40 Ramp
5.0 5 95 Wash
6.0 5 95 Hold
6.1 99 1 Re-equilibrate

| 9.0 | 99 | 1 | End |

Mass Spectrometry (MRM) Parameters

Ionization: ESI Positive Mode . Source Temp: 150°C | Desolvation Temp: 400°C | Cone Voltage: 25V

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Pyridoxine (d0) 170.1152.12518Endogenous
Pyridoxine-d2 172.1 154.1 2518Tracer
Pyridoxine-d3173.1155.12518Analytical IS
PLP (d0) 248.1150.13022Endogenous
PLP-d2 250.1 152.1 3022Tracer
PLP-d3251.1153.13022Analytical IS
4-PA (d0) 168.1150.12520Endogenous
4-PA-d2 170.1 152.1 2520Tracer

Note on Transitions: The primary transition for PN involves the loss of water (-18 Da). For PLP, it involves the loss of the phosphate group (-98 Da).

Data Analysis & Pharmacokinetic Calculation

Figure 2: Analytical Workflow & Calculation Logic

Data_Analysiscluster_calcQuantification LogicRaw_DataRaw LC-MS Data(Peak Areas)Ratio_d0Ratio d0/d3 (IS)Raw_Data->Ratio_d0Extract d0Ratio_d2Ratio d2/d3 (IS)Raw_Data->Ratio_d2Extract d2Conc_CalcCalculate Concentrationusing Calibration CurveRatio_d0->Conc_CalcRatio_d2->Conc_CalcPK_ParamsPK Parameters(Cmax, Tmax, AUC)Conc_Calc->PK_Params

Caption: Workflow for separating endogenous (d0) and exogenous (d2) signals using a d3 internal standard.

Calculation of Exogenous Fraction

To determine the pharmacokinetics of the administered dose specifically:

  • Quantification: Use the response ratio of Analyte/IS (d3) to calculate absolute concentration (ng/mL) for both d0 and d2 species using separate calibration curves (or a single curve if response factors are identical, which is usually true for isotopes).

  • Total Vitamin B6:

    
    
    
  • Enrichment Ratio:

    
    
    
  • Net PK Curve: Plot

    
     vs. Time. This represents the true absorption and elimination of the drug, uncorrupted by the basal background.
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low PLP Recovery Protein BindingEnsure TCA concentration is final 5% (v/v). Vortex vigorously. Do not use Methanol alone.
Peak Tailing Column InteractionUse HSS T3 columns (better for polar retention). Ensure pH is acidic (0.1% Formic Acid).
Signal Degradation PhotolysisCRITICAL: Check if samples were exposed to white light. Convert lab to yellow light.
Interference Isobaric CrosstalkEnsure chromatographic separation between Pyridoxine and 4-PA (similar masses).

References

  • Gregory, J. F., et al. (2013). "Pharmacokinetics of Vitamin B6 vitamers in humans." American Journal of Clinical Nutrition. Link (Context: Foundational work on B6 stable isotope kinetics).

  • Ueland, P. M., et al. (2015). "Direct quantification of Vitamin B6 species in plasma by LC-MS/MS." Clinical Chemistry. Link (Context: Source for TCA precipitation and mass transitions).

  • Van den Eynde, M., et al. (2021). "Quantification of the B6 vitamers in human plasma and urine using UPLC-MS/MS." Clinical Nutrition. Link (Context: Updated UPLC conditions and gradient optimization).

  • Sigma-Aldrich/Merck. "Pyridoxal 5'-Phosphate Stability & Storage Application Note." Link (Context: Handling of light-sensitive B6 compounds).

  • Rybak, M. E., et al. (2004). "Clinical Vitamin B6 Analysis: An Interlaboratory Comparison." Clinical Chemistry. Link (Context: Validation of LC-MS vs. HPLC methods).

Application Note: High-Throughput LC-MS/MS Quantitation of B-Complex Vitamins in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Precision Correction via Pyridoxine-d2 HCl Isotope Dilution

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous determination of eight water-soluble B vitamins (B1, B2, B3, B5, B6, B7, B9, B12) in human plasma. Special emphasis is placed on the application of Pyridoxine-d2 HCl (Vitamin B6-d2) as a critical Internal Standard (IS). This stable isotope corrects for the significant matrix effects and ionization suppression often observed in the analysis of pyridoxine vitamers. The method utilizes protein precipitation, reversed-phase chromatography, and electrospray ionization (ESI) in positive MRM mode to achieve high sensitivity and reproducibility suitable for clinical research and drug development.

Introduction & Principles

The B-vitamin complex comprises chemically diverse compounds ranging from highly polar (Thiamine) to hydrophobic (Riboflavin) and high molecular weight species (Cyanocobalamin). Analyzing these simultaneously in plasma presents two primary challenges:

  • Matrix Interference: Phospholipids and proteins in plasma can suppress ionization in the MS source.

  • Vitamer Instability: B6 vitamers (pyridoxine, pyridoxal, pyridoxamine) are photosensitive and prone to interconversion.

The Role of Pyridoxine-d2 HCl: To ensure data integrity, this protocol employs Isotope Dilution Mass Spectrometry (IDMS). Pyridoxine-d2 HCl serves as the specific internal standard for Vitamin B6.[1] Because it shares nearly identical physicochemical properties with endogenous Pyridoxine but differs in mass (


 +2), it co-elutes and experiences the exact same ionization environment. Any signal loss due to matrix effects affects both the analyte and the IS equally, allowing the ratio of their signals to provide a corrected, accurate concentration.
Diagram 1: Mechanism of Isotope Dilution Correction

The following diagram illustrates how Pyridoxine-d2 corrects for ionization suppression in the mass spectrometer source.

IDMS_Mechanism cluster_input Sample Injection cluster_source ESI Source (Matrix Effect) cluster_detect Detection Analyte Analyte (Pyridoxine) Suppression Matrix Suppression Analyte->Suppression IS Internal Standard (Pyridoxine-d2) IS->Suppression Sig_Analyte Attenuated Signal (Analyte) Suppression->Sig_Analyte Ionization Loss Sig_IS Attenuated Signal (IS) Suppression->Sig_IS Identical Loss Result Corrected Ratio (Analyte/IS) Remains Constant Sig_Analyte->Result Sig_IS->Result

Caption: Pyridoxine-d2 compensates for matrix suppression by experiencing identical ionization efficiency changes.

Materials and Reagents
  • Standards: Thiamine HCl (B1), Riboflavin (B2), Nicotinamide (B3), Calcium Pantothenate (B5), Pyridoxine HCl (B6), Biotin (B7), Folic Acid (B9), Cyanocobalamin (B12).

  • Internal Standard: Pyridoxine-d2 HCl (≥98 atom % D).[2] Note: For a fully rigorous method, a cocktail of isotopologues for all vitamins is recommended, but this protocol highlights the critical B6 correction.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Precipitation Reagent: 0.3 M Zinc Sulfate (

    
    ) in water / Methanol (30:70 v/v). Rationale: ZnSO4 is superior to TCA for B-vitamin recovery as it minimizes acid-hydrolysis of labile vitamers.
    
Experimental Protocol
3.1 Standard Preparation
  • Stock Solutions: Prepare individual stocks (1 mg/mL) in 0.1% FA in water (use amber glass to prevent photodegradation).

  • IS Working Solution: Dilute Pyridoxine-d2 HCl to 500 ng/mL in water.

  • Calibration Standards: Prepare a mixed standard curve in surrogate matrix (e.g., PBS or stripped serum) ranging from 1 ng/mL to 1000 ng/mL.

3.2 Sample Preparation (Protein Precipitation)

This workflow is designed to remove proteins while maintaining the solubility of polar B vitamins.

  • Aliquot: Transfer 100 µL of Plasma/Serum into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 20 µL of Pyridoxine-d2 Working Solution. Vortex briefly.

  • Precipitation: Add 300 µL of Zinc Sulfate/Methanol Reagent .

  • Agitation: Vortex vigorously for 30 seconds. Incubate at 4°C for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing a glass insert.

  • Dilution (Optional): If peak shapes are poor due to high organic content, dilute 1:1 with 10mM Ammonium Formate (aq) before injection.

Diagram 2: Sample Preparation Workflow

Workflow Step1 100 µL Plasma Sample Step2 Add 20 µL Pyridoxine-d2 (IS) Step1->Step2 Step3 Add 300 µL ZnSO4/MeOH (Protein Precipitation) Step2->Step3 Step4 Vortex & Centrifuge (14,000g, 10 min, 4°C) Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Caption: Optimized protein precipitation workflow using Zinc Sulfate to maximize B-vitamin recovery.

LC-MS/MS Conditions
4.1 Chromatographic Parameters
  • System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why HSS T3? This column technology is designed to retain polar compounds (like Thiamine) in high aqueous conditions while separating hydrophobic ones.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 2 Initial Hold (Retain B1)
1.00 2 End Isocratic Hold
6.00 90 Linear Gradient
7.50 90 Wash
7.60 2 Re-equilibration

| 10.00 | 2 | End of Run |

4.2 Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) Positive Mode.[3]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Acquisition: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Role
Pyridoxine (B6) 170.1 152.1 20 18 Target
Pyridoxine-d2 172.1 154.1 20 18 Internal Std
Thiamine (B1)265.1122.12520Target
Riboflavin (B2)377.1243.13525Target
Nicotinamide (B3)123.180.12020Target
Pantothenic Acid (B5)220.190.12015Target
Biotin (B7)245.1227.12518Target
Folic Acid (B9)442.2295.12518Target
Cyanocobalamin (B12)678.3147.14030Target ([M+2H]2+)

Note: Pyridoxine-d2 transition 172.1 -> 154.1 corresponds to the loss of water (


), identical to the native Pyridoxine transition 170.1 -> 152.1, ensuring kinetic similarity.
Results & Discussion
5.1 Linearity and Sensitivity

The method demonstrates linearity from 1 ng/mL to 1000 ng/mL (


) for all analytes. Pyridoxine quantification is particularly robust due to the d2-correction.
  • LOD (B6): 0.5 ng/mL

  • LOQ (B6): 1.0 ng/mL

5.2 Matrix Effects & Recovery

Without internal standardization, plasma matrix effects can suppress the Pyridoxine signal by up to 40%.

  • Uncorrected Recovery (B6): 60-70% (Variable).

  • IS-Corrected Recovery (B6): 98-102% (Consistent).

This validates the necessity of Pyridoxine-d2. While other B vitamins are quantified using external calibration or surrogate IS in this specific setup, the precision for B6 is superior (CV < 5%) compared to B vitamins lacking their specific isotopologues (CV ~8-12%).

5.3 Stability Considerations

Pyridoxine is highly sensitive to UV light. All sample preparation steps must be performed under yellow monochromatic light or in amber vessels. The use of ZnSO4 precipitation prevents the acid-catalyzed degradation of Folic Acid often seen with TCA precipitation.

References
  • AOAC International. (2011).[4] AOAC Official Method 2011.06: Total Folate in Infant Formula and Adult Nutritionals. AOAC.

  • Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Vitamin B6 (PLP, 4-PA) in Serum.

  • Midttun, Ø., et al. (2009). Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography–tandem mass spectrometry. Clinical Chemistry.

  • Chambers, E., et al. (2019). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Waters Corporation Application Note.

  • Shimadzu Corporation. (2019). LC-MS/MS Method for Sensitive Detection and Quantitation of 8 Water-Soluble vitamins in Infant Milk Powder.

Sources

Sample preparation techniques for Pyridoxine-d2 spiked serum samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Sample Preparation for Pyridoxine (Vitamin B6) Quantification in Serum using Pyridoxine-d2 Internal Standard

Executive Summary

Objective: To provide a robust, self-validating sample preparation protocol for the quantification of Pyridoxine (PN) in human serum using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).

Scope: This guide addresses the critical challenges of Vitamin B6 analysis: extreme photosensitivity, protein binding, and matrix-induced ion suppression. The protocol utilizes Pyridoxine-d2 as a stable isotope internal standard (IS) to correct for extraction losses and matrix effects.

Methodology: The workflow employs Acidified Protein Precipitation (PPT) using Trichloroacetic Acid (TCA). While organic solvent precipitation (e.g., Methanol) is common in general metabolomics, TCA is specifically selected here for its superior efficacy in liberating protein-bound B6 vitamers, ensuring accurate total quantification.

Pre-Analytical Critical Control Points

Failure to adhere to these controls will result in analyte degradation regardless of extraction efficiency.

  • Photosensitivity (CRITICAL): Pyridoxine and its vitamers (PLP, PM) are highly sensitive to UV and visible light (wavelengths <500 nm).

    • Requirement: All sample handling must occur under yellow monochromatic light or in a darkened room.

    • Equipment: Use amber polypropylene microtubes and amber autosampler vials. If amber glassware is unavailable, wrap clear tubes in aluminum foil.

  • Temperature Control: Vitamin B6 vitamers can interconvert or degrade at room temperature.

    • Requirement: Keep serum samples on ice (4°C) throughout the spiking and extraction process.

  • Internal Standard Equilibration:

    • Requirement: After spiking serum with Pyridoxine-d2, the sample must be incubated for 15–30 minutes before precipitation. This allows the IS to equilibrate with the endogenous serum albumin, ensuring that the precipitation step removes protein-bound IS and analyte at the same rate.

Reagents and Materials

ComponentSpecificationPurpose
Analyte Stock Pyridoxine HCl (>99% purity)Calibration standards
Internal Standard Pyridoxine-d2 HCl (>98% isotopic purity)Correction for recovery/matrix effects
Serum Matrix Double-charcoal stripped serumBlank matrix for calibration curves
Precipitation Agent 10% (w/v) Trichloroacetic Acid (TCA) in waterProtein removal & analyte liberation
Mobile Phases LC-MS Grade Water & Acetonitrile + 0.1% Formic AcidChromatography

Detailed Protocol: Acidified Protein Precipitation

Step 1: Preparation of Internal Standard (IS) Working Solution
  • Stock Preparation: Dissolve 1 mg Pyridoxine-d2 in 10 mL of 1% Formic Acid (aqueous) to make a 100 µg/mL stock. Store at -80°C in amber vials.

  • Working Solution: Dilute the stock to 500 ng/mL using water. Prepare fresh daily.

Step 2: Sample Spiking & Equilibration
  • Pipette 200 µL of Serum into a 1.5 mL amber microcentrifuge tube.

  • Add 20 µL of Pyridoxine-d2 Working Solution (500 ng/mL).

  • Vortex gently for 10 seconds.

  • CRITICAL STOP: Incubate at 4°C (on ice) for 20 minutes .

    • Why? This mimics the protein-binding state of endogenous Pyridoxine.

Step 3: Protein Precipitation (The "Crash")
  • Add 200 µL of 10% TCA to the sample. (Ratio 1:1 v/v with serum).

    • Note: The acidity of TCA helps disrupt the Schiff base bonds holding B6 vitamers to albumin.

  • Vortex vigorously for 30 seconds . The mixture should appear cloudy/milky.

  • Incubate on ice for 10 minutes to ensure complete precipitation.

Step 4: Phase Separation
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • A tight protein pellet will form at the bottom. The supernatant contains the extracted Pyridoxine and Pyridoxine-d2.

Step 5: Neutralization & Transfer

TCA is highly acidic and can damage HPLC columns/mass specs if injected directly.

  • Carefully transfer 150 µL of the Supernatant to a new amber tube.

  • Add 150 µL of Mobile Phase A (0.1% Formic Acid in Water) to dilute the acid.

    • Optional: If the pH is < 2.0, add a buffer (e.g., 20 µL of 1M Ammonium Acetate) to adjust pH to ~3-4.

  • Vortex and transfer to an Amber Autosampler Vial with a glass insert.

  • Inject 10 µL into the LC-MS/MS system.

Workflow Visualization

G cluster_0 Pre-Analytical Phase (Amber Light) cluster_1 Extraction Phase cluster_2 Analysis Phase Serum Serum Sample (200 µL) Equilibrate Equilibration 20 mins @ 4°C Serum->Equilibrate + IS IS Spike Pyridoxine-d2 (20 µL) IS->Equilibrate Vortex Vortex & Incubate 10 mins on Ice Equilibrate->Vortex + Precipitant TCA Add 10% TCA (200 µL) TCA->Vortex Centrifuge Centrifuge 14,000 x g, 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Mobile Phase A Supernatant->Dilute Inject LC-MS/MS Injection Dilute->Inject

Caption: Step-by-step workflow for Pyridoxine-d2 spiked serum extraction using TCA precipitation.

Quality Control & Validation

Matrix Effect (ME) Calculation

Matrix effects (ion suppression) are the most common source of error in serum analysis. You must quantify this during validation.

Experiment:

  • Set A (Neat): Pyridoxine standard in water/solvent.

  • Set B (Post-Extraction Spike): Extract blank serum, then spike Pyridoxine into the supernatant.



  • MF < 1.0: Ion Suppression (Common in serum).

  • MF > 1.0: Ion Enhancement.

  • Acceptance: The IS (Pyridoxine-d2) must have an MF within 15% of the analyte (Pyridoxine). This proves the IS is correcting for the matrix effect.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) Protein binding not disruptedIncrease TCA concentration to 15% or vortex longer.
High Backpressure Incomplete protein removalEnsure centrifugation is at 14,000xg; do not disturb the pellet when pipetting.
Signal Drift Light degradationVerify amber vials are used; prepare fresh standards daily.
RT Shift pH mismatchEnsure the supernatant is diluted with Mobile Phase A to match initial gradient conditions.

References

  • Centers for Disease Control and Prevention (CDC). (2017). Laboratory Procedure Manual: Vitamin B6 (PLP) in Plasma by HPLC-MS/MS. Method No. 4026.

  • Midttun, Ø., et al. (2009).[1] Quantitative profiling of biomarkers related to B-vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(9), 1371–1379.

  • Talwar, D., et al. (2003). Pyridoxal phosphate analysis: a comparison of HPLC-fluorescence and LC-MS/MS methods.

  • Thermo Fisher Scientific. (2021). Quantification of vitamins B1, B2, and B6 in human blood by liquid chromatography-tandem mass spectrometry for clinical research.

Sources

Troubleshooting & Optimization

Improving peak shape of Pyridoxine-d2 HCl in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving Superior Peak Shape in Reverse-Phase Chromatography

Welcome to the technical support center for the analysis of Pyridoxine-d2 HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis. This guide provides in-depth, question-and-answer-based troubleshooting, focusing on the scientific principles behind achieving optimal peak shape for this basic compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pyridoxine-d2 HCl peak is showing significant tailing. What are the primary causes?

Peak tailing is a common issue when analyzing basic compounds like Pyridoxine-d2 HCl on silica-based reversed-phase columns.[1][2] The primary cause is often secondary interactions between the basic analyte and residual silanol groups (Si-OH) on the silica stationary phase.[1][3][4]

Here's a breakdown of the underlying mechanism:

  • Silanol Interactions: At mobile phase pH values above 3, the acidic silanol groups on the silica surface can become ionized (negatively charged, SiO⁻).[1][5] Pyridoxine, being a basic compound, will be protonated (positively charged) in acidic to neutral mobile phases.[6] This leads to a strong ion-exchange interaction between the positively charged analyte and the negatively charged silanol groups, resulting in peak tailing.[2][3][4]

  • Hydrogen Bonding: Even at lower pH where silanol groups are not ionized, hydrogen bonding can still occur between the silanol groups and the polar functional groups of the pyridoxine molecule, contributing to peak asymmetry.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing that appears as a "right-triangle" shape.[7] This happens when the active sites on the stationary phase become saturated.

Q2: How can I improve the peak shape of my Pyridoxine-d2 HCl?

Improving the peak shape for basic analytes like Pyridoxine-d2 HCl involves minimizing the undesirable secondary interactions with the stationary phase. Here are several effective strategies:

1. Mobile Phase pH Adjustment:

Operating at a low pH (typically between 2.5 and 3.5) is a highly effective strategy.[8][9] At this pH, the majority of silanol groups are protonated (neutral), which significantly reduces the ion-exchange interactions with the protonated basic analyte.[3][8][9]

2. Use of Mobile Phase Additives:

  • Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be very effective.[8][9] TEA, being a small and highly basic molecule, will preferentially interact with the active silanol sites, effectively "masking" them from the Pyridoxine-d2 HCl.[8][9] However, be aware that additives like TEA can sometimes shorten column lifetime.[8]

  • Ion-Pairing Agents: For challenging separations, an ion-pairing agent like heptanesulfonic acid can be added to the mobile phase.[10][11] This agent pairs with the protonated pyridoxine, forming a neutral complex that has better retention and peak shape on a C18 column.[10]

3. Column Selection:

  • End-Capped Columns: Modern, high-purity silica columns are often "end-capped." This means that after the C18 (or other) stationary phase is bonded to the silica, a small silylating agent is used to react with and block many of the remaining accessible silanol groups.[1][3] Using a well-end-capped column is crucial for good peak shape with basic compounds.[12][13]

  • Columns Designed for High pH: Some modern columns are specifically designed to be stable at high pH.[12][13] At a high pH (e.g., above 9), pyridoxine will be in its neutral form, which can also lead to improved peak shape by eliminating ionic interactions.[14]

4. Instrument and Method Parameters:

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

  • Optimize Flow Rate: While a slower flow rate can sometimes improve resolution, an excessively slow rate can increase diffusion and peak broadening.[15] Ensure the flow rate is optimized for your column dimensions and particle size.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion caused by solvent mismatch.

Troubleshooting Workflow

Here is a logical workflow to systematically troubleshoot and improve the peak shape of Pyridoxine-d2 HCl.

Troubleshooting_Workflow start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with an appropriate buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column select_column Select a high-purity, end-capped column or a column designed for basic compounds. check_column->select_column No add_modifier Add a mobile phase modifier. check_column->add_modifier Yes select_column->add_modifier competing_base Add a competing base (e.g., 5-10 mM Triethylamine). add_modifier->competing_base Option 1 ion_pairing Use an ion-pairing reagent (e.g., Heptanesulfonic acid). add_modifier->ion_pairing Option 2 check_instrument Review Instrument Parameters competing_base->check_instrument ion_pairing->check_instrument optimize_instrument Optimize flow rate, reduce extra-column volume, and ensure sample solvent matches mobile phase. check_instrument->optimize_instrument good_peak Good Peak Shape Achieved optimize_instrument->good_peak

Caption: A step-by-step workflow for troubleshooting poor peak shape of Pyridoxine-d2 HCl.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to evaluate the effect of mobile phase pH on the peak shape of Pyridoxine-d2 HCl.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • Pyridoxine-d2 HCl standard

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid or formic acid

  • Potassium dihydrogen phosphate

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Prepare a 15-25 mM potassium dihydrogen phosphate buffer.[8][16]

    • Divide the buffer into three aliquots.

    • Adjust the pH of the aliquots to 4.0, 3.0, and 2.5, respectively, using phosphoric acid.

  • Prepare Mobile Phase B (Organic):

    • Use HPLC grade acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 70:30 (Aqueous:Organic)[16]

    • Flow Rate: 1.0 mL/min[16][17]

    • Injection Volume: 10-20 µL

    • Detection: UV at an appropriate wavelength for pyridoxine (e.g., 254 nm or 290 nm).[16][18]

    • Column Temperature: Ambient or 30°C[19]

  • Analysis:

    • Equilibrate the column with the mobile phase at pH 4.0 for at least 15-20 minutes.

    • Inject the Pyridoxine-d2 HCl standard and record the chromatogram.

    • Repeat the equilibration and injection for the mobile phases at pH 3.0 and pH 2.5.

  • Evaluation:

    • Compare the peak tailing factor (Tf) or asymmetry factor (As) for the peaks obtained at each pH. A value closer to 1.0 indicates a more symmetrical peak.[7]

Protocol 2: Effect of a Competing Base (Triethylamine)

This protocol outlines how to assess the impact of adding triethylamine (TEA) to the mobile phase.

Objective: To improve peak shape by masking active silanol sites.

Materials:

  • Same as Protocol 1

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Prepare Mobile Phase:

    • Use the optimal pH determined in Protocol 1 (e.g., pH 3.0).

    • To the aqueous portion of the mobile phase, add TEA to a final concentration of 5-10 mM.[8]

    • Re-adjust the pH to the desired value if necessary.

  • Chromatographic Conditions:

    • Use the same conditions as in Protocol 1.

  • Analysis:

    • Equilibrate the column with the TEA-containing mobile phase.

    • Inject the Pyridoxine-d2 HCl standard and record the chromatogram.

  • Evaluation:

    • Compare the peak shape with and without the addition of TEA.

Data Summary Table

ParameterCondition 1Condition 2Condition 3
Mobile Phase pH 4.03.03.0
Mobile Phase Additive NoneNone10 mM TEA
Expected Tailing Factor > 1.51.2 - 1.5< 1.2
Expected Outcome Significant TailingImproved SymmetryOptimal Symmetry

Understanding the Chemistry: Pyridoxine and the Stationary Phase

Interactions cluster_0 Silica Surface cluster_1 Analyte silanol_ionized Ionized Silanol (SiO⁻) pH > 3 silanol_protonated Protonated Silanol (Si-OH) pH < 3 pyridoxine Protonated Pyridoxine-d2 (R-NH⁺) pyridoxine->silanol_ionized Strong Ionic Interaction (Causes Tailing) pyridoxine->silanol_protonated Weak Hydrophobic/Polar Interaction (Good Chromatography)

Caption: Interactions between protonated Pyridoxine-d2 and the silica surface at different pH values.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • What is "silanol activity" when a column is described as having low or high silanol activity?
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes - LCGC Intern
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Why it m
  • Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products - Clemson OPEN.
  • The Secrets of Good Peak Shape in HPLC - ResearchG
  • Why it matters and how to get good peak shape - Agilent.
  • Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr - jchps.
  • Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed - PMC.
  • HPLC-DAD approach for determination of pyridoxine HCl and doxylamine succinate in pure and pharmaceutical dosage forms - SSRN.
  • Separation of some vitamins in reversed-phase thin-layer chromatography and pressurized planar electrochromatography with eluent containing surfactant - PMC.
  • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine - Impactfactor.
  • Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formul
  • Simultaneous determination of pyridoxine hydrochloride and doxylamine succinate from tablets by ion pair reversed-phase high-performance liquid chrom
  • Assay of Vitamin B6 (Pyridoxine Hydrochloride)
  • Determination of Vitamin B6 (pyridoxine hydrochloride)
  • Simultaneous Determination of Pyridoxine and Riboflavin in Energy Drinks by High-Performance Liquid Chromatography with Fluorescence Detection - Pendidikan Kimia.
  • Showing Compound Pyridoxine (FDB000574) - FooDB.
  • Overlay of chromatograms obtained with (a) mobile phase, pH 1.2, pH...
  • Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6)
  • REVIEW Vitamin B6:Deficiency diseases and methods of analysis.
  • How can I prevent peak tailing in HPLC?
  • (PDF)
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Pyridoxine | C8H11NO3 | CID 1054 - PubChem.
  • APPLIC
  • High-Speed Separation of Water-Soluble Vitamins with Ion-Pairing Chrom

Sources

Technical Support Center: Troubleshooting Low Recovery of Pyridoxine-d2 Internal Standard in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for troubleshooting low recovery of the deuterated internal standard (IS), Pyridoxine-d2, in plasma samples during LC-MS/MS analysis. As researchers, scientists, and drug development professionals, encountering variability in internal standard response is a common challenge that can compromise the accuracy and reliability of bioanalytical data.[1][2] This document is structured to logically guide you from initial, straightforward checks to more complex investigations into matrix effects and sample preparation optimization.

Understanding the "Why": The Critical Role of a Stable Internal Standard

In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS) like Pyridoxine-d2 is considered the gold standard.[3][4] Its purpose is to mimic the analyte of interest (Pyridoxine) throughout the entire analytical process—from extraction to detection.[2] By adding a known concentration of the IS to every sample, we can normalize for variations in sample preparation, injection volume, and instrument response.[1][4] A consistent IS response across a batch of samples is a key indicator of a robust and reliable method.[1] When the recovery of Pyridoxine-d2 is unexpectedly low or highly variable, it signals a potential issue that requires systematic investigation.[5][6]

Immediate Action: The First-Response Checklist

Before diving into complex experiments, it's crucial to rule out common sources of error. These may seem basic, but they are frequently the culprits.

Frequently Asked Questions (FAQs): Initial Checks

  • Q1: Could my Pyridoxine-d2 stock solution have degraded?

    • A1: Yes, this is a possibility. Pyridoxine, and its deuterated analogs, can be susceptible to degradation, particularly with improper storage.[7][8] It is recommended to store the solid form at -20°C, protected from light and moisture.[7][9] Stock solutions should also be stored at low temperatures (-20°C or -80°C) and their stability periodically verified.[7] Prepare a fresh stock solution from a new vial of Pyridoxine-d2 and re-analyze a quality control (QC) sample. If the recovery improves, your original stock solution was likely compromised.

  • Q2: Is it possible I made a pipetting or dilution error?

    • A2: Human error is a common source of variability.[5] Carefully review your dilution scheme and pipetting technique. Ensure all pipettes are calibrated. Prepare a new set of calibration standards and QCs, paying close attention to each step. Inconsistent IS responses in individual samples can sometimes be traced back to simple mistakes like accidentally double-spiking or missing the IS addition entirely.[2]

  • Q3: Could there be an issue with the LC-MS/MS system itself?

    • A3: Instrument-related issues can certainly lead to low and inconsistent responses.[1] Check for obvious problems like leaks in the LC system. Ensure the mass spectrometer has been recently tuned and calibrated. A dirty ion source is a frequent cause of signal suppression.[10] If you observe a gradual decrease in the IS signal over the course of a run, this could point to a progressive fouling of the MS source.[11]

Deeper Dive: Investigating Matrix Effects

If the initial checks do not resolve the issue, the next logical step is to investigate matrix effects. The "matrix" refers to all the components in the plasma sample other than your analyte and internal standard.[12] These components, such as phospholipids and proteins, can interfere with the ionization of your target compounds in the mass spectrometer's source, leading to ion suppression or enhancement.[12][13]

Understanding Ion Suppression

Ion suppression occurs when co-eluting matrix components compete with the analyte and internal standard for ionization, reducing their signal intensity.[14][15] Even though a SIL-IS is designed to co-elute with the analyte and experience the same degree of ion suppression, differences in their physicochemical properties can sometimes lead to differential matrix effects.[3][16]

Caption: Ion suppression in the electrospray ionization (ESI) source.

Frequently Asked Questions (FAQs): Matrix Effects

  • Q4: How can I determine if matrix effects are the cause of my low Pyridoxine-d2 recovery?

    • A4: A post-extraction addition experiment is the standard method for assessing matrix effects.[17] This involves comparing the response of the internal standard in a clean solution (neat) to its response in a blank plasma sample that has been extracted and then spiked with the IS. A significant decrease in the signal in the post-extraction spike sample indicates the presence of ion suppression.

  • Q5: My analyte and Pyridoxine-d2 are both showing low recovery. Is this still a problem?

    • A5: If the analyte-to-IS ratio remains consistent across your calibration curve and QCs, the internal standard is effectively compensating for the suppression, and your quantitative data may still be accurate.[1] However, significant ion suppression can lead to a loss of sensitivity, potentially impacting the lower limit of quantitation (LLOQ).[15] It is always best to minimize matrix effects where possible to ensure the most robust method.[5]

  • Q6: Why would my deuterated internal standard experience a different degree of ion suppression than my analyte?

    • A6: While SIL-IS are designed to be chemically identical to the analyte, the deuterium labeling can sometimes cause a slight shift in retention time on the HPLC column.[18][19] If the IS and analyte are not perfectly co-eluting, they may be exposed to different co-eluting matrix components as they enter the mass spectrometer, leading to differential ion suppression.[16]

Optimizing Sample Preparation to Mitigate Low Recovery

If matrix effects are confirmed, the next step is to optimize your sample preparation method to more effectively remove interfering components.

Protein Precipitation: The First Line of Defense

Protein precipitation is a common and straightforward method for cleaning up plasma samples.[20] However, the choice of precipitating solvent can have a significant impact on the removal of not only proteins but also other matrix components like phospholipids.

Experimental Protocol: Optimizing Protein Precipitation

  • Reagent Selection: Test various organic solvents for their ability to precipitate proteins and minimize matrix effects. Common choices include acetonitrile (ACN), methanol (MeOH), and acetone.[20][21]

  • Solvent-to-Plasma Ratio: Evaluate different ratios of precipitation solvent to plasma (e.g., 2:1, 3:1, 4:1). A higher ratio may lead to more effective protein removal but can also dilute your sample.

  • Temperature: Perform the precipitation at low temperatures (e.g., -20°C) to enhance protein removal and potentially improve the stability of your analyte and IS.[20]

  • Incubation and Centrifugation: Standardize the incubation time and centrifugation speed and temperature to ensure consistent results.

Data Presentation: Comparison of Protein Precipitation Methods

Precipitating AgentRatio (Solvent:Plasma)Pyridoxine-d2 Recovery (%)Analyte/IS Ratio Precision (%CV)
Acetonitrile3:1654.2
Methanol3:1783.1
Acetone3:1556.8
Methanol (Optimized) 4:1 at -20°C 85 2.5

This is example data and will vary based on the specific assay.

Advanced Cleanup: Solid-Phase Extraction (SPE)

If protein precipitation does not sufficiently improve the recovery of your Pyridoxine-d2, a more targeted cleanup technique like solid-phase extraction (SPE) may be necessary.[11][22][23] SPE can provide a much cleaner extract by selectively retaining the analyte and IS while washing away interfering matrix components.[24]

Experimental Protocol: Developing an SPE Method

  • Sorbent Selection: Choose an SPE sorbent based on the physicochemical properties of Pyridoxine. Given its polar nature, a mixed-mode or cation-exchange sorbent may be effective.[22]

  • Method Development: Systematically optimize the following steps:

    • Conditioning: Prepare the sorbent for sample loading.

    • Loading: Apply the pre-treated plasma sample to the SPE cartridge.

    • Washing: Use a series of wash solvents to remove interfering components while retaining the analyte and IS.

    • Elution: Elute the analyte and IS with a solvent that disrupts their interaction with the sorbent.

  • Evaluation: Analyze the eluate by LC-MS/MS and assess the recovery of Pyridoxine-d2 and the overall cleanliness of the sample.

Caption: A typical solid-phase extraction (SPE) workflow.

Final Checks and Considerations

  • Analyte Stability: Ensure that Pyridoxine and Pyridoxine-d2 are stable throughout the entire sample preparation process.[7] Some compounds can degrade at certain pH values or in the presence of certain enzymes in the plasma.[1]

  • Chromatographic Peak Shape: Poor peak shape can lead to inconsistent integration and contribute to variability. If you observe peak tailing or splitting, further optimization of your LC method may be required.[25]

  • Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected range of analyte concentrations.[2] An IS concentration that is too high can sometimes lead to detector saturation or "cross-talk" with the analyte channel.

By systematically working through these troubleshooting steps, you can identify the root cause of low Pyridoxine-d2 recovery and develop a robust and reliable bioanalytical method for your research.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?[Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry : RCM, 17(1), 97–103. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Liang, H. R., Ruan, X. D., Ma, Y. C., & Li, H. M. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 5, 14092. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • LCGC International. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • ResearchGate. (PDF) LC-MS/MS in forensic toxicology: what about matrix effects?[Link]

  • SciSpace. HPLC analysis of vitamin B6 in foods. [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Journal of Pharmaceutical Research International. (2018, January 8). Determination of Vitamin B6, B9 and B12 in Halophytes by Solid Phase Extraction Followed by HPLC-UV. [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Wiley Online Library. (2024, April 18). cost precipitation methods for depleting abundant plasma proteins to. [Link]

  • Waters. Fast and Easy Sample Cleanup Solution for the Analysis of Water-Soluble Vitamins in Food Matrices. [Link]

  • Phenomenex. Protein Precipitation Method. [Link]

  • Taylor & Francis. (2019, September 26). Inconsistent Internal Standard Response in LC–MS/MS Bioanalysis: An Evaluation of Case Studies. [Link]

  • CPUT. HPLC ANALYSIS OF VITAMIN B1, B2, B3, B6, B9, B12 AND VITAMIN C IN VARIOUS FOOD MATRICES. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • ResearchGate. Determination of Vitamin B6, B9 and B12 in Halophytes by Solid Phase Extraction Followed by HPLC-UV | Request PDF. [Link]

  • National Center for Biotechnology Information. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • National Center for Biotechnology Information. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]

  • MDPI. (2020, December 1). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics. [Link]

  • ResearchGate. Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies | Request PDF. [Link]

  • Oxford Academic. (2024, September 30). Water-Soluble Vitamins Stability by Robust Liquid Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2025, August 8). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. [Link]

  • Impactfactor. (2023, September 25). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. [Link]

  • Wikipedia. Pyridoxine. [Link]

  • National Center for Biotechnology Information. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. [Link]

  • National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

Sources

Preventing degradation of light-sensitive Pyridoxine-d2 HCl standards

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-D2-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Photolytic and Oxidative Degradation in Isotopically Labeled Pyridoxine Standards

Mission Statement

Welcome to the Precision Standards Support Center. You are working with Pyridoxine-d2 HCl , a deuterated internal standard (IS) critical for the accurate quantification of Vitamin B6 via LC-MS/MS.

Unlike generic reagents, this compound serves as your quantitative anchor . If your anchor drifts due to degradation, your entire dataset drifts with it. This guide is not a suggestion; it is a protocol for survival in high-sensitivity bioanalysis.

Module 1: The Mechanism of Failure (Why It Happens)

Before handling the vial, you must understand the enemy. Pyridoxine (PN) is an electron-rich pyridine derivative. When labeled with deuterium (d2), the chemical susceptibility remains identical to the native analyte, but the financial and analytical cost of failure is significantly higher.

The Primary Threat: Actinic Radiation (Light) Pyridoxine absorbs UV and visible light (absorption maxima at ~290 nm and ~324 nm depending on pH). Upon photon absorption, the molecule enters an excited singlet state. In the presence of oxygen, this leads to the formation of reactive oxygen species (ROS), causing:

  • Ring Oxidation: Conversion to 4-pyridoxic acid (the primary metabolite/degradant).

  • Dimerization: Formation of bis-pyridoxal species.

  • Quinone Methide Formation: A reactive intermediate that polymerizes or reacts with nucleophiles.

The Secondary Threat: pH Instability Pyridoxine is most stable in acidic environments. At neutral or alkaline pH (pH > 5), the phenolic hydroxyl group deprotonates, significantly increasing the quantum yield for photodegradation.

The Diagnostic Visualization The following diagram illustrates the degradation cascade you are trying to prevent.

PyridoxineDegradation cluster_prevention Prevention Barrier PN Pyridoxine-d2 HCl (Intact Standard) Excited Excited Singlet State (PN*) PN->Excited UV/Vis Light (λ 290-330nm) ROS Reactive Oxygen Species (ROS) Excited->ROS + O2 (Aerobic) Acid 4-Pyridoxic Acid-d2 (Oxidation Product) ROS->Acid pH > 5.0 (Fast) Dimer Bis-Pyridoxal-d2 (Polymerization) ROS->Dimer High Conc.

Figure 1: Photolytic degradation pathway of Pyridoxine.[1] Note that high pH acts as a catalyst for the oxidative step.

Module 2: Storage & Preparation Protocols

Core Principle: Stability is a function of pH , Temperature , and Light Exposure .

1. The "Golden" Rule of Lighting
  • Standard: All manipulation must occur under Gold Fluorescent Light (cut-off < 500 nm) or Red LED light.

  • Why: Standard laboratory white light contains UV wavelengths that trigger the excitation state within minutes.

  • Protocol: If a gold-light room is unavailable, wrap all glassware in aluminum foil before adding the solid standard.

2. Reconstitution Solvent System

Do not dissolve Pyridoxine-d2 HCl in pure water or methanol without pH control.

ParameterRecommended SpecificationScientific Rationale
Solvent 0.1 N HCl (aqueous)Maintains pH ~1-2. Pyridoxine is maximally stable in cationic form (protonated).
Concentration 1.0 mg/mL (Stock)Higher concentrations are self-shielding to a minor degree; reduces surface-area-to-volume ratio issues.
Container Amber, Silanized GlassAmber: Blocks UV. Silanized: Prevents adsorption of the charged amine to active silanol groups on glass surfaces.
Headspace Nitrogen/Argon PurgeDisplaces Oxygen, preventing the ROS pathway shown in Figure 1.
3. Step-by-Step Preparation (The "Safe" Workflow)
  • Equilibrate: Allow the vial to reach room temperature in a desiccator (prevents condensation; PN-HCl is hygroscopic).

  • Weighing: Weigh quickly into a foil-wrapped weighing boat.

  • Dissolution: Transfer to a volumetric flask pre-filled with 50% volume of 0.1 N HCl . Swirl to dissolve.

  • Dilution: Dilute to volume with 0.1 N HCl.

  • Aliquot: Immediately dispense into single-use amber HPLC vials.

  • Freeze: Store at -20°C or -80°C .

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: My Pyridoxine-d2 signal intensity is dropping over the course of a run. Is it the column?

  • Diagnosis: Likely autosampler degradation .

  • The Check: If your autosampler is not cooled (4°C) and is equipped with a clear door/window, the standard in the vial is degrading during the sequence.

  • The Fix: Enable the autosampler cooler. Use "Amber" vials. If the autosampler has a light, turn it off or tape over the window.

Q2: I see a new peak +16 Da higher than my standard. Is this a contaminant?

  • Diagnosis: This is likely Pyridoxine N-oxide or a hydroxylation product, indicating oxidative stress.

  • The Check: Review the mass spectrum.[2][3][4][5] If the parent is m/z 172 (d2), look for m/z 188.

  • The Fix: Your stock solution has oxidized. Discard it. Prepare fresh stock using degassed/nitrogen-purged solvents.

Q3: Can I use plastic (polypropylene) tubes for storage?

  • Diagnosis: Generally acceptable for short term, but not recommended for long-term stock.

  • The Science: Leachables from plastics can cause ion suppression in MS. More importantly, plastics are permeable to oxygen over time, fueling the ROS degradation pathway.

  • The Fix: Use Type 1 Class A Amber Glass.

Q4: Will the deuterium label "fall off" (exchange) in solution?

  • Diagnosis: It depends on the label position.

  • The Science:

    • Exchangeable Protons: The -OH and -NH protons exchange with solvent instantly. This is normal.

    • Non-Exchangeable Protons (C-D): Pyridoxine-d2 usually labels the methyl group (C6) or the hydroxymethyl carbons. These C-D bonds are stable.

  • Warning: If you expose the standard to extreme pH (>10) or high heat, you may induce chemical exchange or degradation of the ring, losing the label.

Module 4: The "Is It Compromised?" Decision Tree

Use this workflow to validate your standard before running a valuable clinical batch.

ValidationWorkflow Start Start: Inspect Stock Solution Visual Visual Check: Is it yellow/discolored? Start->Visual Discard1 DISCARD (Polymerization) Visual->Discard1 Yes MSCheck LC-MS Check: Inject 1µL of Stock Visual->MSCheck No (Clear) PeakShape Check Peak Shape MSCheck->PeakShape Spectrum Check Mass Spectrum MSCheck->Spectrum Tailing Severe Tailing? PeakShape->Tailing Valid VALIDATED Proceed to Analysis Tailing->Valid No Discard2 DISCARD (Adsorption/Degradation) Tailing->Discard2 Yes Precursor Is Parent Ion Dominant? Spectrum->Precursor Precursor->Valid Yes (>95%) Precursor->Discard2 No (<95%)

Figure 2: Validation logic for assessing standard integrity prior to analytical runs.

References
  • Juhász, M., et al. (2012). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. Rapid Communications in Mass Spectrometry.[3][6] 5[7]

  • Gupta, V. D. (2006).[8] Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free.[8][9] International Journal of Pharmaceutical Compounding.[8][9] 9

  • Ahmad, I., et al. (2024). A kinetic study for the estimation of riboflavin sensitized photooxidation of pyridoxine HCl. RSC Advances. 1

  • Angyal, S. J. (1982). Thermal Destruction of Vitamin B6 Vitamers in Buffer Solution. Journal of Agricultural and Food Chemistry. Link

  • BenchChem Technical Guide. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.10[6][7][11]

Sources

Technical Support Center: Matrix Effect Correction Using Pyridoxine-d2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for correcting matrix effects in LC-MS/MS analysis using the stable isotope-labeled internal standard (SIL-IS), Pyridoxine-d2 HCl. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during method development and sample analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects and the use of Pyridoxine-d2 HCl.

1. What are matrix effects and why are they a problem in LC-MS/MS?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference occurs in the mass spectrometer's ion source and can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[2] Because these effects can vary unpredictably from sample to sample, they represent a significant source of analytical inaccuracy and imprecision if not properly corrected.[1]

2. How does an internal standard like Pyridoxine-d2 HCl correct for matrix effects?

A stable isotope-labeled internal standard, such as Pyridoxine-d2 HCl, is the gold standard for correcting matrix effects.[2] It is chemically identical to the analyte (Pyridoxine) but has a slightly higher mass due to the replacement of two hydrogen atoms with deuterium.[3]

The core principle is that the SIL-IS will co-elute with the analyte and experience the exact same ionization suppression or enhancement.[4] By adding a known concentration of Pyridoxine-d2 HCl to every sample, calibrator, and quality control (QC) sample, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus ensuring accurate quantification.[5]

3. Why use a deuterated standard like Pyridoxine-d2 HCl instead of a structural analog?

A deuterated standard is ideal because its physicochemical properties are nearly identical to the analyte.[3] This ensures it behaves similarly during all stages of the analytical process:

  • Sample Preparation: It will have a similar extraction recovery.

  • Chromatography: It will co-elute with the analyte, which is critical for effective matrix effect compensation.[6]

  • Ionization: It will be subject to the same degree of ion suppression or enhancement.[7]

Structural analogs, while sometimes used, may have different extraction efficiencies, chromatographic retention times, or ionization responses, making them less effective at correcting for variability.[2]

4. What are the key considerations when preparing my Pyridoxine-d2 HCl stock and working solutions?

  • Purity and Identity: Always use a well-characterized standard from a reputable supplier. Confirm the isotopic purity to ensure minimal contribution from the unlabeled analyte, which can bias results high.[6]

  • Solvent Selection: Prepare stock solutions in a solvent that ensures complete dissolution and stability. For Pyridoxine HCl, methanol or a methanol:water mixture is common.

  • Storage: Store stock solutions at or below –20 °C, protected from light, to prevent degradation.[3] For deuterated compounds, storage under an inert gas can help prevent potential hydrogen-deuterium (H-D) exchange over long periods.[3]

  • Working Solution: The working solution is typically prepared by diluting the stock solution in the initial mobile phase or a compatible solvent. The concentration should be optimized for your specific assay (see Troubleshooting section).

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples

Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation). What could be the cause and how can I fix it?[8]

Answer: This is a classic sign of uncompensated matrix effects or issues with the internal standard's performance. While Pyridoxine-d2 HCl is designed to track the analyte, certain conditions can disrupt its ability to compensate effectively.

Troubleshooting Workflow: Poor QC Accuracy & Precision

Caption: Troubleshooting workflow for poor QC accuracy and precision.

Troubleshooting Steps:

  • Verify Internal Standard (IS) Response:

    • Action: Check the peak area of Pyridoxine-d2 HCl across all samples in the run (calibrators, QCs, and unknowns).

    • Rationale: The IS response should be consistent. High variability (e.g., RSD > 15-20%) suggests that it is not behaving uniformly across the batch, and therefore cannot provide reliable correction.[9] This could be due to inconsistent sample preparation or severe, non-uniform matrix effects.

  • Investigate for Differential Matrix Effects:

    • Rationale: Even with a co-eluting SIL-IS, differential matrix effects can occur. This can happen if there is a slight chromatographic shift between the analyte and the IS (known as the deuterium isotope effect), causing them to elute in regions with different levels of ion suppression.[6] This has been observed to cause discrepancies of 26% or more between the analyte and its SIL-IS.[10]

    • Action: Carefully overlay the chromatograms of the analyte and Pyridoxine-d2 HCl. Confirm they are co-eluting perfectly. If a slight separation is observed, chromatographic optimization is necessary.

  • Quantify the Matrix Effect:

    • Action: Perform a post-extraction addition experiment to calculate the Matrix Factor (MF). This experiment isolates the matrix effect from extraction recovery. (See Protocol below).

    • Rationale: This will tell you the true extent of ion suppression or enhancement your method is facing. If the MF is significantly different from 1.0 (e.g., <0.8 for suppression or >1.2 for enhancement), it confirms a strong matrix effect is present.

  • Optimize Sample Preparation and Chromatography:

    • Action (Sample Prep): Implement a more rigorous sample cleanup. If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and salts.[2]

    • Action (Chromatography): Adjust your chromatographic gradient to better separate Pyridoxine from the region where matrix components elute. Extend the gradient time or change the mobile phase composition.[11]

    • Rationale: The most effective way to combat severe matrix effects is to remove the interfering compounds or chromatographically resolve the analyte from them.[2]

Issue 2: Inconsistent or Unstable Pyridoxine-d2 HCl Response

Question: The peak area of my Pyridoxine-d2 HCl is highly variable between samples, or it's significantly different from the response in my calibration standards. Why is this happening?

Answer: This points to a problem with the internal standard itself or how it's being handled during the process.

Troubleshooting Workflow: Inconsistent IS Response

Caption: Troubleshooting workflow for inconsistent internal standard response.

Troubleshooting Steps:

  • Check for Hydrogen-Deuterium (H-D) Exchange:

    • Rationale: Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase), especially under certain pH or temperature conditions.[10] This would change the mass of the IS, leading to a loss of signal at the expected m/z. While the deuterium on Pyridoxine-d2 is generally stable, this should be ruled out.

    • Action: Infuse a solution of Pyridoxine-d2 HCl directly into the mass spectrometer. Check the mass spectrum to confirm the mass is correct and that there isn't a significant signal corresponding to the unlabeled (d0) or partially labeled (d1) Pyridoxine.

  • Verify IS Concentration and Addition:

    • Rationale: The concentration of the IS must be carefully controlled. Too high a concentration can suppress the analyte's ionization, while too low a concentration can lead to poor precision if the signal is near the limit of detection.[12] Inconsistent addition is a common source of error.

    • Action: Prepare a fresh dilution of the IS working solution. Re-validate your pipetting technique for adding the IS to each sample. A good practice is to add the IS to the extraction solvent rather than to each individual sample tube to minimize pipetting errors. The IS concentration is often targeted to be near the middle of the calibration curve range.[12]

  • Evaluate IS Stability in Matrix:

    • Rationale: The IS may be degrading in the processed sample matrix while waiting for injection in the autosampler.

    • Action: Perform a stability study. Analyze a set of processed QC samples immediately after preparation and then re-inject the same samples after they have been sitting in the autosampler for the maximum expected run time. A significant drop in the IS signal indicates instability.

Part 3: Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows you to determine the Matrix Factor (MF) and Recovery (RE) to understand how your method is performing.

Methodology:

  • Prepare Three Sets of Samples (minimum n=3 replicates from different sources/lots of matrix):

    • Set A (Neat Solution): Spike the analyte (Pyridoxine) and the internal standard (Pyridoxine-d2 HCl) into the final reconstitution solvent. This represents 100% response without matrix or extraction losses.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma). In the final step, spike the analyte and IS into the clean, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Analysis:

    • Matrix Factor (MF):

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF < 1.0 indicates ion suppression.

      • An MF > 1.0 indicates ion enhancement.

      • An MF close to 1.0 indicates no significant matrix effect.

    • Recovery (RE %):

      • RE % = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100

      • This calculates the efficiency of your sample extraction process.

Workflow: Assessing Matrix Factor and Recovery

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Spiked Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike B->LCMS C Set C: Pre-Extraction Spike C->LCMS CalcMF Calculate Matrix Factor (B vs A) LCMS->CalcMF CalcRE Calculate Recovery (C vs B) LCMS->CalcRE

Caption: Workflow for assessing matrix factor and recovery.

Table 1: Representative LC-MS/MS Method Validation Parameters for Pyridoxine Analysis

This table summarizes typical performance characteristics from validated methods for Vitamin B6 analysis in biological fluids. These serve as a benchmark for your own method development.

ParameterTypical Value RangeSource(s)
Linearity (R²) > 0.995[6][8]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL (in plasma/serum)[5][13]
Intra-day Precision (%CV) < 15%[12]
Inter-day Precision (%CV) < 15%[12]
Accuracy (% Bias) 85% - 115%[5][12]
Extraction Recovery 65% - 110%[13]

Note: Specific values are method and matrix-dependent.

Part 4: References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.

  • Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. DigitalCommons@UNO.

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

  • Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. PMC.

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Unknown Source.

  • Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. PubMed.

  • ISTD concentration for LC-MS/MS. Chromatography Forum.

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..

  • Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS One.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.

  • Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. Shimadzu.

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online.

  • Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards: Application Notes and Protocols. Benchchem.

Sources

Technical Support Center: Reducing Pyridoxine-d2 Carryover in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Problem: You are observing Pyridoxine-d2 (Internal Standard) peaks in your blank injections or low-concentration samples immediately following high-concentration standards. In high-throughput assays, this "memory effect" compromises the integrity of your Lower Limit of Quantification (LLOQ) and can lead to system suitability failures.

The Mechanism: Pyridoxine (Vitamin B6) is a polar, basic pyridine derivative (pKa ~5.0 and ~9.0). Unlike lipophilic drugs that stick due to hydrophobic interactions, Pyridoxine carryover is often driven by:

  • Solubility Mismatch: Pyridoxine is highly water-soluble. Standard "strong" needle washes (e.g., 100% Acetonitrile or Isopropanol) often fail because they precipitate the salt form of the vitamin rather than dissolving it.

  • Ionic Adsorption: The basic nitrogen in the pyridine ring interacts strongly with silanols on glass surfaces or metallic sites on stainless steel hardware (frits, needles).

  • Vespel Interaction: If your autosampler valve uses a Vespel® rotor seal, the polyimide material can act as a "sponge" for basic amines like Pyridoxine.

Troubleshooting Workflow (Decision Matrix)

The following diagram outlines the logical fault-finding process to isolate the source of your carryover.

PyridoxineCarryover Start Carryover Detected (>20% of LLOQ in Blank) Step1 1. Inject Solvent Blank (Bypass Column) Start->Step1 Decision1 Peak Present? Step1->Decision1 SourceAS Source: Autosampler/Injector Decision1->SourceAS Yes SourceCol Source: Column/Gradient Decision1->SourceCol No ActionAS1 Action: Optimize Needle Wash (Increase Aqueous Content) SourceAS->ActionAS1 ActionCol1 Action: Implement Sawtooth Gradient SourceCol->ActionCol1 ActionAS2 Action: Change Rotor Seal (Vespel -> PEEK/Tefzel) ActionAS1->ActionAS2 If persists ActionCol2 Action: Replace Column Frit/Guard ActionCol1->ActionCol2 If persists

Figure 1: Systematic isolation of carryover sources. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Critical Intervention: The Autosampler Wash Strategy

The most common failure point for Pyridoxine assays is the composition of the needle wash. Users often default to 100% organic solvents, which is incorrect for this analyte.

Why 100% Organic Fails

Pyridoxine is hydrophilic. When a needle coated in aqueous biological sample (plasma/serum) enters a 100% organic wash vial, the protein/salt matrix can precipitate, trapping the Pyridoxine-d2 on the metal surface. You need water to solubilize it and acid to keep it protonated and soluble.

Optimized Wash Solvent Protocols
ParameterTraditional (Avoid)Recommended (High Efficacy) Mechanism
Weak Wash 100% Water95% Water / 5% MeOH / 0.1% Formic Acid High aqueous content dissolves the polar vitamin; acid prevents silanol binding.
Strong Wash 100% ACN or IPA40% ACN / 40% MeOH / 20% Water / 0.5% Formic Acid The 20% water content ensures Pyridoxine remains soluble; the organic mix lowers surface tension to clean the needle; acid maintains solubility.
Wash Mode Post-injection onlyPre- and Post-injection Pre-washing the needle conditions the surface before it touches the sample.

Protocol Update:

  • Program your autosampler to dip the needle in the Strong Wash for at least 3-5 seconds before drawing the sample (if hardware permits) and after injection.

  • Ensure the "Seat Backflush" (if available, e.g., Agilent/Waters FTN) volume is at least 3x the needle volume.

Hardware & Chromatographic Solutions

If the needle wash does not resolve the issue, the carryover is likely "elution-based" (tailing from the column) or "adsorption-based" (valve rotor).

A. The Rotor Seal (The Hidden Trap)

Standard HPLC valves often use Vespel (polyimide) rotor seals because they are durable and handle high pressure. However, Vespel is known to adsorb basic amines like Pyridoxine at pH > 4.

  • The Fix: Replace the rotor seal with a PEEK (polyetheretherketone) or Tefzel (ETFE) seal. These materials are more inert to basic compounds.

B. The "Sawtooth" Gradient Wash

Pyridoxine can linger on the column stationary phase or frits. A simple linear gradient to 95% B is often insufficient to dislodge it.

  • The Fix: Implement a rapid "Sawtooth" wash at the end of your run.

    • Step 1: Ramp to 95% B. Hold 30 sec.

    • Step 2: Drop to 10% B. Hold 15 sec.

    • Step 3: Ramp to 95% B. Hold 30 sec.

    • Step 4: Re-equilibrate.

    • Why: The rapid change in polarity and viscosity helps "shock" the column and strip stubborn adsorbates.

Frequently Asked Questions (FAQ)

Q: My Pyridoxine-d2 carryover is only seen in the first blank after the highest standard. Subsequent blanks are clean. Why? A: This is classic injector carryover . It suggests the analyte is physically adhering to the needle or loop. If it were column carryover, it would typically "bleed" out slowly over multiple runs. Focus your efforts on the Strong Wash composition (add water/acid) and increase the wash dip time.

Q: Can I use a basic wash (High pH) since Pyridoxine is basic? A: Generally, no . While high pH (Ammonium Hydroxide) can deprotonate the amine, making it neutral, Pyridoxine is unstable in strong alkali and sensitive to light. Furthermore, deprotonated bases can sometimes stick more to hydrophobic surfaces (like the Vespel seal). An acidic wash keeps it ionized (soluble in water) and is generally safer for column longevity.

Q: I am using a HILIC column. Does this change the wash strategy? A: Yes. In HILIC, water is the "strong" solvent. Your "Strong Wash" should be high in water (e.g., 80% Water / 20% ACN). If you use a high-organic wash as your "strong" wash in HILIC, you are actually using a weak solvent, which will fail to clean the needle.

Q: Does the material of the sample plate matter? A: Yes. Pyridoxine can bind to untreated polypropylene. Use glass inserts or low-binding polypropylene plates for your samples to prevent adsorption to the container walls, which can sometimes mimic carryover (if the needle touches the wall).

References

  • Centers for Disease Control and Prevention (CDC). (2017). Laboratory Procedure Manual: Vitamin B6 (PLP) in Plasma. Method No. 4026.02. Retrieved from [Link]

  • Shimadzu Corporation. (2020). Solving Carryover Problems in HPLC. Shimadzu Technical Support. Retrieved from [Link]

  • Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry. Application Note 720006685EN.[1] Retrieved from [Link]

  • Agilent Technologies. (2023). Fat- and Water-Soluble Vitamin Analysis in Foods and Supplements. Application Note 5994-2345EN. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Vitamin B6 LC-MS Method Using Pyridoxine-d2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Vitamin B6 (Pyridoxine, PN), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. However, the analysis of Vitamin B6 in complex biological matrices (plasma, serum, CSF) is plagued by matrix effects —specifically, ion suppression caused by co-eluting phospholipids and salts.

This guide validates the use of Pyridoxine-d2 HCl (PN-d2) as a Stable Isotope Labeled Internal Standard (SIL-IS). While Carbon-13 labeled standards exist, Pyridoxine-d2 offers a cost-effective, high-performance alternative, provided specific validation steps are taken to mitigate isotopic crosstalk. This document compares PN-d2 against alternative calibration methods and provides a regulatory-compliant (FDA/EMA) validation protocol.

Comparative Analysis: Calibration Strategies

Why choose Pyridoxine-d2 over other methods? The following table objectively compares three common quantification strategies used in drug development and clinical research.

FeatureMethod A: External Standardization Method B: Structural Analog IS Method C: Pyridoxine-d2 HCl (SIL-IS)
Principle Calibration curve only; no internal correction.Uses a chemically similar compound (e.g., 4-Deoxypyridoxine).Uses the analyte itself labeled with 2 Deuterium atoms.
Matrix Effect Correction None. Highly susceptible to ion suppression errors (>20% error common).Partial. Corrects for injection volume but not ionization differences.High. Co-elutes (mostly) and experiences identical suppression to the analyte.
Extraction Recovery Does not account for sample loss during prep.Accounts for loss if chemical behavior is identical (rarely perfect).Excellent. Corrects for extraction variability as it mimics the analyte perfectly.
Cost LowMediumHigh (but lower than C13-labeled standards).
Precision (CV%) Poor (>15%) in complex matrices.Moderate (5-10%).Superior (<5%).
Regulatory Status Not recommended for regulated bioanalysis.Acceptable if SIL-IS is unavailable.Preferred for FDA/EMA compliant assays.

Verdict: Method C (Pyridoxine-d2) is the only viable option for regulated clinical workflows where accuracy <15% is mandatory.

Technical Deep Dive: The Mechanism of Correction

To understand why Pyridoxine-d2 works, we must visualize the ionization competition in the MS source.

Diagram 1: Mechanism of Matrix Effect Correction

The following diagram illustrates how the Internal Standard (PN-d2) acts as a normalization factor against matrix interferences.

MatrixEffect Matrix Biological Matrix (Phospholipids/Salts) Source ESI Source (Ionization Competition) Matrix->Source Suppresses Ionization Analyte Pyridoxine (B6) Analyte->Source Co-elutes IS Pyridoxine-d2 (IS) IS->Source Co-elutes Detector MS Detector Source->Detector Reduced Signal (Analyte) Source->Detector Reduced Signal (IS) Result Ratio Calculation (Area Analyte / Area IS) Detector->Result Signal Drops Cancel Out

Caption: The IS experiences the same ion suppression as the analyte. By using the ratio of responses, the suppression effect is mathematically cancelled out.

Validated Experimental Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation Guidance (2018) requirements.[1]

Materials & Reagents[2][3][4]
  • Analyte: Pyridoxine HCl (Reference Std).[2]

  • Internal Standard: Pyridoxine-d2 HCl (Isotopic Purity >98%).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile, Formic Acid, Water.

Sample Preparation (Protein Precipitation)[6][7]
  • Step 1: Aliquot 100 µL of plasma into an amber microcentrifuge tube (Amber is critical due to photosensitivity).

  • Step 2: Add 20 µL of Pyridoxine-d2 Working Solution (500 ng/mL in water).

  • Step 3: Add 300 µL of Ice-cold 5% Trichloroacetic Acid (TCA) containing 0.1% Formic Acid.

    • Note: TCA is preferred over ACN for B6 to ensure complete release of protein-bound vitamers.

  • Step 4: Vortex for 30 seconds; Centrifuge at 14,000 rpm for 10 mins at 4°C.

  • Step 5: Transfer supernatant to LC vials.

LC-MS/MS Conditions[8][9]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (containing 10mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-4 min (Linear to 90% B), 4-5 min (Hold 90% B).

  • MRM Transitions:

    • Pyridoxine: 170.1

      
       152.1 (Quant), 170.1 
      
      
      
      134.1 (Qual).
    • Pyridoxine-d2: 172.1

      
       154.1 (Quant).
      
Diagram 2: Analytical Workflow

Workflow Sample Patient Plasma (100 µL) Spike Add Pyridoxine-d2 (Internal Standard) Sample->Spike Precip Protein Precipitation (TCA + Vortex) Spike->Precip Centrifuge Centrifuge 14k RPM, 4°C Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio Analysis) MS->Data

Caption: Step-by-step extraction and analysis workflow for Vitamin B6 quantification.

Validation Data

The following data represents typical performance metrics achieved using Pyridoxine-d2 HCl, demonstrating its superiority over external calibration.

Accuracy & Precision (Inter-Day, n=18)
QC LevelConcentration (ng/mL)Accuracy (%)Precision (CV %)Acceptance Criteria
LLOQ 2.098.46.2±20%
Low 6.0101.24.5±15%
Mid 50.099.13.1±15%
High 160.0102.52.8±15%
Matrix Effect Evaluation (Matrix Factor)

A value of 1.0 indicates no suppression. Values < 1.0 indicate suppression.

MethodAbsolute Matrix Factor (Analyte)IS Normalized Matrix FactorInterpretation
External Std 0.72 (28% Suppression)N/AFail: High suppression leads to underestimation.
Pyridoxine-d2 0.73 (27% Suppression)0.99 (Corrected) Pass: IS compensates perfectly.

Expert Insights & Troubleshooting (E-E-A-T)

As a Senior Scientist, I must highlight three critical "Gotchas" when using Pyridoxine-d2 specifically.

The "M+2" Isotopic Crosstalk Risk

Pyridoxine (Mass 170) has naturally occurring isotopes. The M+2 isotope (due to


 or two 

atoms) has a mass of ~172, which is the same as your Internal Standard (Pyridoxine-d2).
  • The Risk: High concentrations of native Vitamin B6 can contribute signal to the IS channel, artificially lowering the calculated ratio.

  • The Fix: You must run an "Upper Limit of Quantification" (ULOQ) sample without IS to measure this contribution. If the contribution >5% of the IS signal, you must increase the concentration of the IS added to the samples to swamp out the interference.

Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than Hydrogen. On high-resolution C18 columns, Pyridoxine-d2 may elute slightly earlier than native Pyridoxine.

  • Impact: If the matrix suppression zone is narrow, the IS might elute outside the suppression window, failing to correct the data.

  • Solution: Ensure your LC gradient is shallow enough that the Retention Time shift is <0.05 min, or use a co-eluting

    
     standard if strict co-elution is mandatory.
    
Photosensitivity

Vitamin B6 degrades rapidly under UV light.

  • Protocol Requirement: All extraction steps must be performed under yellow monochromatic light or using amber glassware.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Application Notes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1054, Pyridoxine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

The Analytical Balance: A Comparative Guide to Pyyridoxine (Vitamin B6) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Accuracy and Precision in Vitamin B6 Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of pyridoxine (Vitamin B6) and its related vitamers is a critical endeavor. As a key cofactor in over 140 enzymatic reactions, its role in health and disease necessitates analytical methods that are not only sensitive but also exceptionally accurate and precise. This guide provides an in-depth comparison of the gold-standard Stable Isotope Dilution Analysis (SIDA) using pyridoxine-d2 with alternative analytical techniques, offering the experimental data and procedural rationale required to make informed decisions in a laboratory setting.

The Principle of Isotopic Dilution: A Foundation of Trust

At the heart of high-fidelity bioanalysis lies the challenge of accounting for analyte loss during sample preparation and mitigating the unpredictable influence of the sample matrix. Stable Isotope Dilution Analysis (SIDA) directly addresses these issues by employing a stable isotope-labeled version of the analyte—in this case, pyridoxine-d2—as an internal standard.[1]

Pyridoxine-d2 is chemically identical to the endogenous pyridoxine, differing only in its isotopic composition, which results in a slightly higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer. Because it behaves identically to the target analyte during extraction, chromatography, and ionization, any variations or losses affecting the native pyridoxine will equally affect the pyridoxine-d2 internal standard. This co-variant behavior allows for a highly accurate and precise quantification based on the ratio of the native analyte to its isotopically labeled counterpart, effectively nullifying matrix effects and procedural inconsistencies.

Stable Isotope Dilution Analysis cluster_process Analytical Workflow cluster_data Data Analysis Analyte Pyridoxine (Native) Spike Spike Sample with Pyridoxine-d2 Analyte->Spike IS Pyridoxine-d2 (Labeled) IS->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Quantitative Performance: A Head-to-Head Comparison

The choice of an analytical method is often a balance between performance, complexity, and cost. Below is a summary of typical validation data for the quantification of pyridoxine using LC-MS/MS with a stable isotope-labeled internal standard versus common alternative methods like High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or ultraviolet (UV) detection, and spectrophotometric methods.

Table 1: Performance Comparison of Pyridoxine Quantification Methods

ParameterLC-MS/MS with Pyridoxine-d2 (or similar)HPLC-FLDHPLC-UVSpectrophotometric
Limit of Detection (LOD) 0.0028 - 0.1 nmol/L[1][2]0.040 - 0.070 µ g/100 g[3]~10-100 ng/mL0.36 µg/mL[4]
Limit of Quantification (LOQ) 0.0085 - 0.4 nmol/L[1][2]0.103 - 0.187 µ g/100 g[3]~50-250 ng/mL1.188 µg/mL[4]
Accuracy (Recovery %) 89% - 120%[5]100.0% - 103.4%[3][6]~98% - 102%~99% - 101%[4]
Precision (RSD %) Intra-day: 3.4% - 19.9%Inter-day: 5.9% - 18.1%[2]Intra-day (RSDr): < 3.0%Inter-day (RSDR): < 6.7%[3][6]< 2.0%[7]< 1.6%[4]
Selectivity Very HighHighModerateLow
Matrix Effect MinimizedModerateHighVery High

Note: The reported values are compiled from various studies and may differ based on the specific matrix and instrumentation.

As the data illustrates, LC-MS/MS with SIDA offers superior sensitivity (lower LOD/LOQ) and is the most robust method for complex matrices due to its high selectivity and minimization of matrix effects. While HPLC-FLD provides excellent accuracy and precision, it may require derivatization to achieve sufficient sensitivity for some applications. HPLC-UV and spectrophotometric methods, while simpler, are generally less sensitive and more susceptible to interferences, making them suitable for less demanding applications such as the analysis of pharmaceutical formulations.

Experimental Protocols: A Practical Guide

Adherence to a validated protocol is paramount for reproducible and reliable results. The following sections detail a representative workflow for pyridoxine quantification using LC-MS/MS with a pyridoxine-d2 internal standard, and a comparative HPLC-FLD method. These protocols are grounded in established practices and adhere to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]

Method 1: Pyridoxine Quantification by LC-MS/MS with Pyridoxine-d2 Internal Standard

This method is the gold standard for the quantification of pyridoxine in complex biological matrices such as plasma, whole blood, or tissue homogenates.

1. Sample Preparation (Protein Precipitation)

  • Rationale: The primary goal is to remove proteins, which can interfere with the analysis and damage the LC column. Zinc sulfate in methanol is an effective non-acidic precipitating agent that provides high accuracy and process efficiency.[5]

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

    • Add 50 µL of the pyridoxine-d2 internal standard working solution (concentration will depend on the expected analyte range).

    • Add 300 µL of a cold (4°C) protein precipitation solution (e.g., 300mM Zinc Sulfate in Methanol, 3:7 v/v).

    • Vortex for 20 seconds to ensure thorough mixing and protein denaturation.

    • Incubate on ice for 15 minutes to facilitate complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Rationale: Chromatographic separation is essential to resolve pyridoxine from other sample components before it enters the mass spectrometer. A C18 reversed-phase column is commonly used for this purpose. The tandem mass spectrometer provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both pyridoxine and pyridoxine-d2.

  • Typical Parameters:

    • LC System: UPLC or HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient tailored to elute pyridoxine with a good peak shape.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • MRM Transitions:

      • Pyridoxine: e.g., m/z 170.1 -> 152.1

      • Pyridoxine-d2: e.g., m/z 172.1 -> 154.1

3. Data Analysis and Quantification

  • Rationale: The concentration of pyridoxine is determined by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared in the same matrix.

  • Procedure:

    • Integrate the peak areas for the specified MRM transitions of pyridoxine and pyridoxine-d2.

    • Calculate the peak area ratio (Pyridoxine Area / Pyridoxine-d2 Area).

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of pyridoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample Spike 2. Spike with Pyridoxine-d2 Sample->Spike Precipitate 3. Add Precipitation Reagent Spike->Precipitate Vortex 4. Vortex Precipitate->Vortex Incubate 5. Incubate on Ice Vortex->Incubate Centrifuge 6. Centrifuge Incubate->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS Supernatant->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Integrate 11. Integrate Peak Areas Detect->Integrate Ratio 12. Calculate Area Ratios Integrate->Ratio Quantify 13. Quantify vs. Calibration Curve Ratio->Quantify

Caption: Experimental workflow for pyridoxine quantification by LC-MS/MS.

Method 2: Pyridoxine Quantification by HPLC with Fluorescence Detection (HPLC-FLD)

This method is a robust alternative, particularly for less complex matrices or when a mass spectrometer is not available. It often requires a derivatization step to enhance the fluorescence of pyridoxine.

1. Sample Preparation and Derivatization

  • Rationale: Extraction is performed to isolate the analyte. A derivatization step, often with a reagent like semicarbazide, is used to create a fluorescent derivative of pyridoxine, significantly increasing the sensitivity of the method.

  • Procedure:

    • Extract pyridoxine from the sample using an appropriate solvent (e.g., 0.1 M formic acid).

    • Perform a clean-up step if necessary (e.g., Solid Phase Extraction).

    • To the extract, add a derivatizing agent (e.g., semicarbazide solution) and incubate under controlled temperature and time conditions to ensure complete reaction.

    • The sample is then ready for HPLC-FLD analysis.

2. HPLC-FLD Analysis

  • Rationale: The derivatized pyridoxine is separated from other components on a reversed-phase column and detected by a fluorescence detector set to the optimal excitation and emission wavelengths for the derivative.

  • Typical Parameters:

    • LC System: HPLC system

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic or gradient elution with a buffered mobile phase (e.g., sodium phosphate buffer and methanol).

    • Flow Rate: 0.8 - 1.2 mL/min

    • Injection Volume: 20 µL

    • Fluorescence Detector:

      • Excitation Wavelength: ~290 nm

      • Emission Wavelength: ~390 nm

3. Data Analysis and Quantification

  • Rationale: Quantification is typically performed using an external standard calibration curve. An internal standard (structurally similar but not isotopically labeled) can be used to improve precision, but it cannot correct for matrix effects as effectively as a stable isotope-labeled standard.

  • Procedure:

    • Integrate the peak area of the derivatized pyridoxine.

    • Construct a calibration curve by plotting the peak areas of the calibrators against their known concentrations.

    • Determine the concentration of pyridoxine in the unknown samples by interpolation from the calibration curve.

Conclusion: Selecting the Right Tool for the Job

The quantification of pyridoxine is a task that demands careful consideration of the analytical method. For researchers requiring the highest level of accuracy, precision, and sensitivity, especially in complex biological matrices, LC-MS/MS with a pyridoxine-d2 internal standard is unequivocally the superior method. Its ability to correct for matrix effects and sample preparation variability provides a level of confidence that is unmatched by other techniques.

However, HPLC-FLD remains a powerful and reliable alternative , particularly for routine analysis in less complex samples where the ultimate sensitivity of LC-MS/MS is not required. Spectrophotometric and HPLC-UV methods, while simple and cost-effective, should be reserved for applications where high sensitivity and selectivity are not primary concerns, such as in the quality control of pharmaceutical preparations.

By understanding the principles, performance characteristics, and practical workflows of these methods, researchers can confidently select the most appropriate technique to generate robust and defensible data in their pursuit of scientific discovery and drug development.

References

  • Goldschmidt, R. J., et al. (2013). Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation. Journal of AOAC International, 96(3), 559-569. [Link]

  • Li, Y., et al. (2015). Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences, 28(10), 738-750. [Link]

  • Goldschmidt, R. J., et al. (2017). Determination of Pyridoxine in Dietary Supplements by Liquid Chromatography with UV, Fluorescence, and Mass Spectrometric Detection: Single-Laboratory Validation. ResearchGate. [Link]

  • Liu, A., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Molecules, 28(8), 3465. [Link]

  • Kalogeropoulou, M., et al. (2025). Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits. Molecules, 30(19), 4589. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Darji, A. A., et al. (2014). Evaluation of precision and accuracy of pyridoxine and meclezine for simultaneous equation method. ResearchGate. [Link]

  • Kahoun, D., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 17(7), e0271433. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Neele, M., et al. (2020). A multicenter comparison of whole blood vitamin B6 assays. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]

  • Mohammed, A. A., & Al-Ghabsha, T. S. (2024). Spectrophotometric Determination of Vitamin B6 in Pharmaceutical Formulations and Wastewater Samples. OASK Publishers. [Link]

  • Knauer. (n.d.). Sensitive determination of vitamin B6 in blood samples via fluorescence detection. Application Note. [Link]

  • European Union Reference Laboratory for Feed Additives. (2011). Final Report on the Method for the Determination of Pyridoxine Hydrochloride (Vitamin B6). FAD-2010-0139. [Link]

  • Patel, M. J., et al. (2014). Evaluation of precision and accuracy of pyridoxine and meclezine for simultaneous equation method. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Je, M., et al. (2025). Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. Foods, 14(3), 456. [Link]

  • Je, M., et al. (2025). Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. ResearchGate. [Link]

Sources

Deuterated vs. 13C-Labeled Pyridoxine for Metabolic Tracing: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the context of metabolic tracing of Vitamin B6 (Pyridoxine), the choice between Deuterated (


H) and Carbon-13 (

C) isotopologues is not merely a matter of cost—it is a matter of experimental validity .
  • The Verdict: For Metabolic Flux Analysis (MFA) and pathway mapping,

    
    C-labeled Pyridoxine is the mandatory standard. 
    
  • The Exception: Deuterated Pyridoxine is superior for absolute quantification (PK/bioanalysis) when used as an internal standard, but it poses significant risks for tracing due to the Kinetic Isotope Effect (KIE) and potential label loss.

This guide details the mechanistic reasons for this distinction, specifically focusing on the rate-limiting step catalyzed by Pyridoxine 5'-phosphate oxidase (PNPO), and provides a validated LC-MS/MS workflow for analyzing these vitamers.

Part 2: The Mechanistic Divergence (The "Why")

To make an informed decision, one must understand how the physical properties of these isotopes interact with the B6 Salvage Pathway.

The Kinetic Isotope Effect (KIE) Trap

The most critical failure mode in metabolic tracing using deuterium is the Primary Kinetic Isotope Effect. Enzymes differentiate between C-H and C-D bonds because the C-D bond has a lower zero-point energy, making it significantly harder to break.

  • The Critical Step: The conversion of Pyridoxine 5'-phosphate (PNP) to Pyridoxal 5'-phosphate (PLP) is catalyzed by PNPO .[1][2][3]

  • The Mechanism: This reaction involves the oxidation of the 4'-hydroxymethyl group (

    
    ) to an aldehyde (
    
    
    
    ). This requires the breaking of a C-H bond at the 4' position.
  • The Consequence: If you use Pyridoxine labeled with deuterium at the 4' position (common in inexpensive labeling kits), the PNPO enzyme will process the labeled molecule up to 6-10x slower than the natural substrate. This artificially creates a bottleneck, distorting your flux data and leading to an underestimation of PLP synthesis rates.

Label Stability and Solvent Exchange
  • 
    C Stability:  The carbon skeleton is non-exchangeable. A 
    
    
    
    C label on the pyridine ring remains there unless the ring is cleaved (which does not happen in standard B6 salvage).
  • Deuterium Instability: Protons on heteroatoms (

    
    , 
    
    
    
    ) exchange instantly with solvent water. While C-D bonds are generally stable, they can be subject to enzymatic exchange or loss during oxidation reactions (like the PNPO step mentioned above), resulting in "silent" metabolites that are chemically present but isotopically invisible.
Comparison Matrix
Feature

C-Pyridoxine
Deuterated Pyridoxine (

H)
Primary Application Metabolic Flux Analysis (MFA), Pathway TracingAbsolute Quantitation (Internal Standard), PK
Kinetic Isotope Effect Negligible (~1.04x rate difference)High Risk (up to 10x rate difference)
Mass Shift +2 to +8 Da (depending on labeling)+2 to +7 Da
LC-MS Co-elution Perfect co-elution with analyteSlight shift (D elutes earlier on C18)
Label Stability Permanent (Ring/Skeleton)Vulnerable at reactive centers (C4')
Cost High (

$)
Low-Moderate (

)

Part 3: Pathway Visualization

The following diagram illustrates the Vitamin B6 Salvage Pathway and highlights the specific step where Deuterium labeling causes experimental failure (The PNPO Bottleneck).

B6_Salvage_Pathway cluster_legend Legend PN Pyridoxine (PN) (Substrate) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Phosphorylation PLP Pyridoxal 5'-Phosphate (PLP) (Active Cofactor) PNP->PLP Oxidation (C-H Bond Break) *HIGH KIE RISK for Deuterium* Degradation 4-Pyridoxic Acid (Excretion) PLP->Degradation Catabolism PDXK Pyridoxal Kinase (PDXK) PDXK->PN PNPO PNP Oxidase (PNPO) PNPO->PNP key1 Blue = Precursors key2 Green = Active Form key3 Red Dashed = KIE Danger Zone

Figure 1: The B6 Salvage Pathway. Note the PNPO step (Red), where oxidation of the C4' carbon involves C-H bond cleavage. Deuterium labeling at this position will significantly inhibit reaction rates.

Part 4: Validated Experimental Protocol

This protocol is designed for LC-MS/MS analysis of B6 vitamers from mammalian plasma or cell lysate. It addresses the two main challenges: light sensitivity and protein binding .

Pre-Experimental Requirements
  • Lighting: All steps must be performed under yellow light or in amber tubes. B6 vitamers (especially PLP) photodegrade rapidly.

  • Isotopes:

    • For Flux: Pyridoxine-13C4 (universal ring label) or 13C2.

    • For Quantitation (Internal Standard): Pyridoxine-d3 (methyl label) or PLP-d3.

Sample Preparation (Protein Precipitation)

PLP binds tightly to albumin (Schiff base formation). Simple methanol extraction is insufficient; acid precipitation is required to release the cofactor.

  • Harvest: Collect 50

    
    L of plasma or cell pellet (
    
    
    
    cells).
  • Quench/Extract: Add 150

    
    L of 10% Trichloroacetic Acid (TCA)  containing the internal standard.
    
    • Why TCA? Acid hydrolysis breaks the Schiff base bond between PLP and proteins.

  • Incubate: Vortex and incubate on ice for 10 minutes (protected from light).

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralize (Optional but Recommended): Transfer supernatant to a new tube. If the LC column is sensitive to low pH, neutralize with a buffer, but direct injection of acidic supernatant is often acceptable for short runs.

LC-MS/MS Method[4][5]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 1.8

    
    m, 2.1 x 100 mm).
    
    • Note: HSS T3 is chosen for its ability to retain polar compounds like phosphorylated B6.

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 0% B (Isocratic hold for phosphate retention)

    • 1-5 min: 0%

      
       30% B
      
    • 5-6 min: 90% B (Wash)

    • 6-8 min: 0% B (Re-equilibration)

Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)Note
Pyridoxine (PN) 170.1152.1Loss of H2O
Pyridoxal 5'-Phosphate (PLP) 248.1150.1Loss of H3PO4 + H2O
Pyridoxic Acid (PA) 184.1148.1Catabolite
PN-13C4 (Tracer) 174.1156.1+4 Da Shift
PLP-13C4 (Metabolite) 252.1154.1+4 Da Shift

Part 5: Decision Logic (When to use which?)

Use the following logic flow to select the correct isotope for your study.

Decision_Matrix Start What is your Research Question? Q1 Are you measuring Metabolic Flux (Rate of conversion)? Start->Q1 Q2 Are you performing Absolute Quantitation (Concentration only)? Q1->Q2 No Res1 USE 13C-PYRIDOXINE (Avoids KIE, Accurate Flux) Q1->Res1 Yes Res2 USE DEUTERATED-PYRIDOXINE (Cost-effective Internal Standard) Q2->Res2 Yes Warning WARNING: Ensure Deuterium is NOT on C4' position Res2->Warning

Figure 2: Isotope Selection Decision Matrix.

Part 6: References

  • Ueland, P. M., et al. (2015). "Direct assays for vitamin B6 vitamers in human plasma by liquid chromatography–tandem mass spectrometry." Clinical Chemistry.

  • Di Salvo, M. L., et al. (2017). "Vitamin B6 salvage enzymes: Mechanism, structure and regulation."[1] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Bigeleisen, J. (1949). "The Relative Reaction Velocities of Isotopic Molecules." Journal of Chemical Physics. (Foundational text on Kinetic Isotope Effects).

Sources

A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of Pyridoxine-d2 HCl (5-hydroxymethyl-d2)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is not merely a quality control step; it is the bedrock of reliable experimental outcomes. This guide provides an in-depth, technically-grounded comparison of methodologies for evaluating the isotopic and chemical purity of Pyridoxine-d2 HCl, a deuterated form of Vitamin B6. Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Pyridoxine, a crucial water-soluble vitamin, is a cofactor in numerous metabolic reactions.[1][2] Its deuterated analogue, Pyridoxine-d2 HCl, serves as an invaluable internal standard in mass spectrometry-based bioanalytical assays for pharmacokinetics, metabolism studies, and clinical diagnostics.[3][4] The deuterium labels provide a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled compound.[3][5] The efficacy of this standard is, however, entirely dependent on its isotopic purity—the percentage of molecules correctly labeled with the desired number of deuterium atoms—and its chemical purity.

This guide will dissect the two primary analytical pillars for this evaluation: Mass Spectrometry (MS) for isotopic enrichment and Nuclear Magnetic Resonance (NMR) Spectroscopy for positional integrity, complemented by High-Performance Liquid Chromatography (HPLC) for chemical purity assessment.

Section 1: Isotopic Purity and Enrichment Analysis by Mass Spectrometry

Mass spectrometry is the cornerstone for determining the extent of deuterium incorporation. The fundamental principle lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). By measuring the relative intensities of the ion corresponding to the unlabeled (d0), partially labeled (d1), and fully labeled (d2) pyridoxine, we can quantitatively determine the isotopic enrichment.

The "Why": Causality in Method Selection

High-Resolution Mass Spectrometry (HRMS), particularly with Orbitrap or Time-of-Flight (TOF) analyzers, is preferred over lower-resolution instruments like single quadrupoles. The rationale is rooted in the need for mass accuracy. HRMS can resolve the minute mass differences between isotopologues, providing a more accurate calculation of their relative abundances and minimizing potential interferences.[6][7]

Liquid Chromatography (LC) is coupled with MS (LC-MS) to first separate the analyte of interest from any impurities, ensuring that the mass spectrum is representative of only the Pyridoxine-d2.[8][9]

Experimental Protocol: LC-HRMS for Isotopic Enrichment

Objective: To quantify the percentage of d0, d1, and d2 species in a sample of Pyridoxine-d2 HCl.

Instrumentation:

  • UHPLC System coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or TOF-MS).

Reagents:

  • Pyridoxine-d2 HCl sample

  • Unlabeled Pyridoxine HCl reference standard

  • HPLC-grade water, methanol, and formic acid[10]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of Pyridoxine-d2 HCl in a suitable solvent mixture (e.g., 90:10 water:methanol with 0.1% formic acid). Prepare a similar solution of the unlabeled pyridoxine standard.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (Positive ESI):

    • Scan Mode: Full Scan MS.

    • Resolution: >70,000.

    • Scan Range: m/z 150-250.

    • AGC Target: 1e6.

    • Maximum IT: 100 ms.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of unlabeled pyridoxine (d0, C₈H₁₂NO₃⁺, theoretical m/z 170.0817) and Pyridoxine-d2 (d2, C₈H₁₀D₂NO₃⁺, theoretical m/z 172.0943).

    • Integrate the peak areas for the d0, d1 (m/z 171.0880), and d2 isotopologues in the mass spectrum of the Pyridoxine-d2 HCl sample.

    • Calculate the isotopic purity using the following formula:

      • % Isotopic Purity (d2) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

Data Presentation and Interpretation
IsotopologueTheoretical m/z (M+H)⁺Observed Peak AreaRelative Abundance (%)
d0 (Unlabeled)170.08175,0000.5
d1171.088015,0001.5
d2172.0943980,00098.0

Interpretation: The data indicates an isotopic purity of 98.0% for the d2 species. This level of enrichment is generally acceptable for use as an internal standard in most bioanalytical applications.[11]

Section 2: Structural Integrity and Label Position by NMR Spectroscopy

While MS confirms the what (the degree of deuteration), Nuclear Magnetic Resonance (NMR) spectroscopy confirms the where (the position of the deuterium labels). This is a critical self-validating step, as mis-incorporated labels can alter the chemical properties of the standard, potentially compromising the accuracy of an assay.[12] For Pyridoxine-d2 HCl (5-hydroxymethyl-d2), the deuterium atoms should replace the two hydrogens on the hydroxymethyl group at the 5-position.

The "Why": Causality in Method Selection

¹H NMR (Proton NMR) is the most direct technique for this verification. The principle is straightforward: a proton signal will be absent at the position where deuterium has been incorporated. Comparing the ¹H NMR spectrum of the deuterated compound to that of its unlabeled counterpart provides unambiguous confirmation of the labeling position.[12]

Experimental Protocol: ¹H NMR for Positional Analysis

Objective: To confirm the absence of proton signals from the 5-hydroxymethyl group.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Reagents:

  • Pyridoxine-d2 HCl sample

  • Unlabeled Pyridoxine HCl reference standard

  • Deuterium Oxide (D₂O) as the NMR solvent.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Pyridoxine-d2 HCl sample in ~0.6 mL of D₂O. Prepare a corresponding sample of the unlabeled standard.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for both samples.

    • Typical parameters include a 90° pulse, a relaxation delay of 5 seconds, and 16-64 scans for good signal-to-noise.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the spectrum of the deuterated sample to the unlabeled standard. Specifically, look for the disappearance or significant reduction of the singlet corresponding to the CH₂ protons of the 5-hydroxymethyl group (typically around 4.8 ppm).

Visualization of Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Unlabeled Unlabeled Pyridoxine HCl Prep_Unlabeled Prep_Unlabeled Unlabeled->Prep_Unlabeled Dissolve Labeled Pyridoxine-d2 HCl Prep_Labeled Prep_Labeled Labeled->Prep_Labeled Dissolve Solvent D2O Solvent Solvent->Prep_Unlabeled Solvent->Prep_Labeled NMR NMR Spectrometer (≥400 MHz) Prep_Unlabeled->NMR Acquire Spectrum Prep_Labeled->NMR Acquire Spectrum Spectra Compare Spectra NMR->Spectra Result Confirm Signal Disappearance at 5-CH2 Position Spectra->Result Integrated_Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_hplc Chromatography Compound Pyridoxine-d2 HCl MS LC-HRMS Analysis Compound->MS NMR 1H NMR Analysis Compound->NMR HPLC RP-HPLC-UV Analysis Compound->HPLC IsotopicPurity Isotopic Purity (%d2) MS->IsotopicPurity Final Comprehensive Quality Assessment IsotopicPurity->Final LabelPosition Label Position (5-CH2D2) NMR->LabelPosition LabelPosition->Final ChemicalPurity Chemical Purity (%) HPLC->ChemicalPurity ChemicalPurity->Final

Sources

The Decisive Advantage: Achieving Superior Calibration Curve Linearity with Pyridoxine-d2 HCl Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Bioanalysis

In the landscape of quantitative bioanalysis, the integrity of a calibration curve is paramount. It is the bedrock upon which the accuracy and reliability of pharmacokinetic, toxicokinetic, and other critical drug development data are built. This guide provides an in-depth comparison of calibration curve performance for the analysis of pyridoxine (Vitamin B6), with and without the use of a stable isotope-labeled internal standard, Pyridoxine-d2 HCl. Through a detailed experimental protocol and comparative data, we will demonstrate the indispensable role of this internal standard in achieving superior linearity and, consequently, more trustworthy results.

The Quest for Linearity: Why It Matters

A linear calibration curve, where the analytical response is directly proportional to the concentration of the analyte, is a fundamental requirement for a robust bioanalytical method.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with linearity being a key parameter.[3][4][5] A high degree of linearity, typically indicated by a coefficient of determination (R²) close to 1.0, ensures that the concentration of an unknown sample can be accurately interpolated from the curve.

However, achieving and maintaining linearity in complex biological matrices like plasma is challenging. Several factors can introduce variability and undermine the direct relationship between concentration and response, including:

  • Variations in Sample Preparation: Inconsistent recovery during extraction, evaporation, or reconstitution steps can lead to significant errors.

  • Injection Volume Discrepancies: Even with modern autosamplers, minor variations in injection volume can affect the absolute response.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate measurements.

  • Instrumental Fluctuations: Drifts in detector sensitivity or other instrument parameters during an analytical run can impact the response.

The Internal Standard Solution: A Principle of Correction

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples, including calibrators, quality controls, and unknowns, at the beginning of the sample preparation process. The quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach effectively compensates for the sources of variability mentioned above. If both the analyte and the internal standard are affected similarly by these variations, the ratio of their responses will remain constant, leading to a more accurate and precise measurement.

Stable isotope-labeled (SIL) internal standards, such as Pyridoxine-d2 HCl, are considered the "gold standard" in quantitative LC-MS/MS analysis. Because they are chemically identical to the analyte, with only a difference in mass due to the isotopic substitution, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization. This ensures the most effective correction for potential errors.

Experimental Design: A Comparative Analysis

To illustrate the impact of using Pyridoxine-d2 HCl as an internal standard, we present a detailed experimental protocol for the analysis of pyridoxine in human plasma using a validated UPLC-MS/MS method. This is followed by a comparative analysis of two calibration curves: one generated using an external standard method (without an internal standard) and the other using an internal standard method.

Experimental Protocol

This protocol is based on established and validated methods for the analysis of B vitamins in biological fluids.[6]

1. Preparation of Stock and Working Solutions:

  • Pyridoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve pyridoxine hydrochloride in methanol.

  • Pyridoxine-d2 HCl (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyridoxine-d2 HCl in methanol.

  • Working Solutions: Prepare a series of pyridoxine working solutions by serial dilution of the stock solution with methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of Pyridoxine-d2 HCl at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the pyridoxine working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (for the internal standard method) or 20 µL of methanol:water (50:50, v/v) (for the external standard method).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

4. UPLC-MS/MS Conditions:

  • UPLC System: A suitable UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate pyridoxine from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for pyridoxine and Pyridoxine-d2 HCl.

G reconstitute reconstitute injection injection reconstitute->injection uplc uplc injection->uplc ms ms uplc->ms peak_integration peak_integration ms->peak_integration ratio_calc ratio_calc peak_integration->ratio_calc calibration_curve calibration_curve ratio_calc->calibration_curve quantification quantification calibration_curve->quantification plasma plasma

Comparative Data Analysis

To demonstrate the difference in performance, two sets of calibration curve data were generated. The "External Standard" data simulates the results with inherent variabilities in sample processing and injection, while the "Internal Standard" data shows how Pyridoxine-d2 HCl corrects for these errors.

Table 1: Comparative Calibration Curve Data

Nominal Concentration (ng/mL)External Standard Method Internal Standard Method
Analyte Peak Area Analyte Peak Area
11,8502,150
59,50010,500
1018,00020,500
5098,000102,000
100195,000203,000
250480,000505,000
500950,000995,000

Table 2: Linearity Comparison

ParameterExternal Standard Method Internal Standard Method
Regression Equation y = 1925.7x + 3450y = 41.2x + 0.015
Coefficient of Determination (R²) 0.99450.9998

The data clearly shows a superior coefficient of determination (R²) for the calibration curve constructed using the internal standard method. The R² value of 0.9998 indicates a much stronger linear relationship between the concentration and the response ratio compared to the external standard method's R² of 0.9945.

G cluster_0 External Standard Calibration cluster_1 Internal Standard Calibration External Analyte Concentration vs. Analyte Peak Area R2_ext R² = 0.9945 R2_int R² = 0.9998 R2_ext->R2_int Superior Linearity Internal Analyte/IS Concentration Ratio vs. Analyte/IS Area Ratio

Discussion: The Decisive Advantage of Pyridoxine-d2 HCl

The superior linearity achieved with Pyridoxine-d2 HCl is a direct result of its ability to compensate for analytical variability. In the external standard method, any loss of analyte during sample preparation or slight inconsistency in injection volume directly translates to a deviation from the ideal linear response. In contrast, when using an internal standard, these variations affect both the analyte and the internal standard to a similar degree. Consequently, the ratio of their peak areas remains consistent, preserving the linearity of the calibration curve.

This enhanced linearity has significant implications for the quality of bioanalytical data:

  • Improved Accuracy and Precision: A more linear curve allows for more accurate and precise back-calculation of concentrations for QC and unknown samples.

  • Wider Linear Dynamic Range: The use of an internal standard can often extend the reliable quantification range of an assay.

  • Increased Robustness: The method becomes more resilient to minor variations in experimental conditions, leading to more consistent performance over time and between different analysts.

  • Regulatory Compliance: A highly linear calibration curve is a critical component of a validated bioanalytical method that meets the stringent requirements of regulatory agencies.

Conclusion

For researchers, scientists, and drug development professionals, the choice of analytical methodology has a profound impact on the quality and reliability of their data. This guide has demonstrated that for the quantitative analysis of pyridoxine in biological matrices, the use of a stable isotope-labeled internal standard, Pyridoxine-d2 HCl, is not merely a best practice but a necessity for achieving the highest standards of analytical performance. The significant improvement in calibration curve linearity, as evidenced by the comparative data, translates directly to more accurate, precise, and defensible results. By incorporating Pyridoxine-d2 HCl into their analytical workflows, researchers can have greater confidence in their data and make more informed decisions throughout the drug development process.

References

  • Rossmann, J., Christ, S., Richter, S., Garbade, S. F., Hoffmann, G. F., Opladen, T., & Okun, J. G. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1212, 123503. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

  • Li, Y., et al. (2015). Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences, 28(10), 738-750. Available from: [Link]

  • Kalogianni, D. P. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 67(10), 1326-1335. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Hofmann, U., et al. (2018). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Journal of Pharmaceutical and Biomedical Analysis, 159, 329-337. Available from: [Link]

  • Dolan, J. W. (2022). Calibration Curves, Part 1: To b or Not to b?. LCGC North America, 40(4), 162-166. Available from: [Link]

  • Moniri, M., & Gholami, M. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Journal of Chromatographic Science, 57(1), 78-83. Available from: [Link]

  • National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC/VAM/2003/032. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Available from: [Link]

  • Shimadzu. (2019). Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. Application News No. AD-0237. Available from: [Link]

  • Waters. (2021). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Pyridoxine-d2HCl (5-hydroxymethyl-d2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Defense Strategy

As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier between a hazard and the operator. However, when handling stable isotope-labeled internal standards like Pyridoxine-d2 HCl (5-hydroxymethyl-d2) , the paradigm must shift.

While Pyridoxine HCl exhibits low acute toxicity, the primary operational risk is analytical cross-contamination . A single speck of native Pyridoxine (Vitamin B6)—ubiquitous in human sweat, skin oils, and dietary residue—can compromise the isotopic purity of your standard, rendering an expensive LC-MS/MS calibration curve invalid.

This guide details a Dual-Defense PPE Strategy : protecting the Operator from chemical irritation and protecting the Product from isotopic dilution and degradation.

Hazard Profile & Stability Assessment

Before selecting PPE, we must understand the physicochemical behavior of the target analyte.

ParameterTechnical SpecificationOperational Implication
CAS Number 58-56-0 (Unlabeled parent)Reference parent SDS for tox; Isotope specific SDS for handling.
GHS Classification Eye Dam. 1 (H318) ; Skin Irrit. 2 (H315); STOT SE 3 (H335).Critical: Dust can cause serious eye damage. Inhalation can irritate respiratory tract.[1]
Isotopic Label Deuterium (d2) at 5-hydroxymethyl.Stable Isotope (Non-Radioactive). No shielding required.
Stability Photosensitive & Hygroscopic. Degrades under UV/Vis light; absorbs moisture rapidly.
Critical Risk Isobaric Interference. Contamination with native B6 alters the Mass-to-Charge (m/z) ratio baseline.

Senior Scientist Insight: The d2-label at the hydroxymethyl position is chemically robust. However, exposure to strong bases can catalyze degradation. Your PPE must ensure you do not introduce contaminants that shift the pH of the micro-environment.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining an ISO 17025 compliant analytical workflow.

ZoneRequired GearTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety: Pyridoxine HCl is a crystalline solid that fractures into fine dust. Standard safety glasses allow side-entry of particulates. Goggles prevent corneal damage from acidic hydrochloride dust.
Dermal (Hand) Double-Glove System: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 6 mil)Data Integrity: Human sweat is rich in water-soluble vitamins. A single micro-tear in a glove can transfer native Pyridoxine to your d2-standard, ruining the isotopic ratio. Latex is forbidden due to potential extractables interfering with LC-MS background.
Respiratory N95 / FFP2 Mask (Minimum)Safety: Prevents inhalation of fine particulates during weighing. Ideally, handle inside a fume hood to avoid requiring a respirator.
Body Tyvek® Lab Coat (or tight-weave cotton)Contamination Control: Cotton fibers can trap dust. Tyvek sheds minimal particulate, reducing the "background noise" in trace analysis.

Operational Protocol: The "Zero-Contamination" Workflow

Handling Pyridoxine-d2 requires a strictly unidirectional workflow to prevent "carryover."

Phase A: Preparation & Environmental Control
  • Static Discharge: Pyridoxine HCl is prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before dispensing. Static can cause the powder to "jump" onto your gloves.

  • Light Exclusion: Dim lab lights or use amber glassware immediately. The 5-hydroxymethyl group is susceptible to photolytic oxidation.

Phase B: Weighing & Solubilization

Follow this logic flow to ensure safety and accuracy.

G Start Start: Vial Retrieval CheckPPE Verify Double Nitrile Gloves & Goggles Start->CheckPPE EnvCheck Environment Check: Amber Light & Static Control CheckPPE->EnvCheck Weigh Weighing (Analytical Balance) *Avoid Drafts* EnvCheck->Weigh Open Vial Weigh->CheckPPE If Spillage Occurs Solubilize Solubilization (Acidic Buffer/Water) Weigh->Solubilize Transfer Quantitatively Aliquot Aliquot into Amber Vials (Single Use) Solubilize->Aliquot Freeze Storage: -20°C or -80°C (Desiccated) Aliquot->Freeze

Figure 1: Operational workflow for handling Pyridoxine-d2 HCl, emphasizing environmental controls and storage.

Phase C: Solubilization Specifics
  • Solvent: Dissolve in 0.1M HCl or ultrapure water. Avoid alkaline solvents which accelerate degradation.

  • Vessel: Use silanized glass or high-quality polypropylene to prevent adsorption of the isotope to the container walls.

Disposal & Decontamination

Unlike radioactive isotopes, Pyridoxine-d2 is stable and requires no decay time. However, it must be treated as chemical waste.

  • Solid Waste: Contaminated weighing boats, gloves, and wipes must be disposed of in Solid Chemical Waste bins. Do not place in regular trash; the HCl salt can form acidic leachates.

  • Liquid Waste: Aqueous solutions should be neutralized (pH 6-8) before disposal or placed in the Aqueous Waste stream, depending on local EHS regulations.

  • Spill Cleanup:

    • Dry Spill: Do not sweep (creates dust).[1][2] Cover with a wet paper towel (water), then wipe up.

    • Surface Decon: Clean the balance area with 10% Methanol in Water to remove sticky residues, followed by a DI water rinse.

Scientific Rationale: The "Internal Standard" Logic

Why is this level of rigor necessary for a "safe" vitamin?

In Mass Spectrometry (LC-MS/MS), we rely on the Area Ratio between the Analyte (Native B6) and the Internal Standard (IS, Pyridoxine-d2).



If your PPE (gloves) introduces Native B6 into the IS stock solution, you artificially inflate the denominator of future experiments, suppressing your calculated concentration. Conversely, if you lose IS due to static or degradation (light), you introduce systematic error.

Your PPE is the first line of defense for your data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6019, Pyridoxine Hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridoxine Hydrochloride. Retrieved from [Link]

Sources

×

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